U-74389G
Description
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Properties
Molecular Formula |
C41H54N6O6 |
|---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-,29-,31+,36-,37-;/m0./s1 |
InChI Key |
ABCSSKWSUJMJCP-YMDOWUFJSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
U-74389G: A Technical Guide to its Mechanism of Action in Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant potential as a potent inhibitor of lipid peroxidation. This technical guide delineates the core mechanisms through which this compound exerts its protective effects against oxidative damage. By scavenging lipid peroxyl radicals, modulating key enzymes in the arachidonic acid cascade, and restoring the activity of endogenous antioxidant enzymes, this compound presents a multifaceted approach to mitigating the deleterious effects of lipid peroxidation, a key pathological process in various diseases. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids, which leads to cellular membrane damage and the formation of cytotoxic byproducts.[1] This process is implicated in the pathophysiology of a wide range of conditions, including neurodegenerative diseases, traumatic brain injury, ischemia-reperfusion injury, and atherosclerosis. This compound has emerged as a promising therapeutic agent due to its potent antioxidant properties that specifically target and inhibit lipid peroxidation.[2] This guide will provide an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound.
Core Mechanism of Action in Lipid Peroxidation
This compound's primary mechanism of action is its ability to inhibit lipid peroxidation through a combination of direct radical scavenging and modulation of enzymatic pathways.
Direct Antioxidant Activity
This compound is a potent antioxidant that can directly scavenge lipid peroxyl radicals, thereby terminating the propagation phase of lipid peroxidation.[3] This action is attributed to the 21-amino moiety of the steroid structure. Furthermore, it has been shown to reduce the disappearance of α-tocopherol (Vitamin E), an endogenous antioxidant, suggesting a sparing effect that helps maintain the cell's natural antioxidant capacity.[3]
Inhibition of the Arachidonic Acid Cascade
A crucial aspect of this compound's mechanism is its interference with the arachidonic acid cascade, a major pathway leading to the generation of pro-inflammatory lipid mediators and reactive oxygen species. This compound has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway, leading to a reduction in the synthesis of leukotrienes, such as leukotriene B4 (LTB4).[4] Leukotrienes are potent mediators of inflammation and can contribute to oxidative stress. By inhibiting their production, this compound attenuates the inflammatory response and its associated oxidative damage.
Restoration of Endogenous Antioxidant Enzymes
In addition to its direct antioxidant effects, this compound has been observed to restore the activity of key endogenous antioxidant enzymes that are often depleted during oxidative stress. Studies have shown that treatment with this compound can lead to the partial restoration of superoxide dismutase (SOD) and glutathione reductase activities.[2] SOD is responsible for dismutating the superoxide radical, while glutathione reductase is crucial for maintaining a high ratio of reduced to oxidized glutathione, a critical cellular antioxidant.
Quantitative Data
The efficacy of this compound in inhibiting lipid peroxidation and related processes has been quantified in various experimental models. The following tables summarize key quantitative findings.
| Parameter | Experimental Model | This compound Concentration | Result | Reference |
| α-Tocopherol Disappearance | LDL peroxidation induced by γ-radiolysis | 20 µM | ~47% reduction | [3] |
| Leukotriene B4 (LTB4) Generation | Human neutrophils stimulated with A23187 | 15 µM (U-74389F) | Significant decrease from 60.6 to 47.7 ng | [4] |
| Malondialdehyde (MDA) | Focal cerebral ischemia and reperfusion in rats | Pre- and post-ischemia | Reduced concentrations | [2] |
| Superoxide Dismutase (SOD) | Focal cerebral ischemia and reperfusion in rats | Pre- and post-ischemia | Partially restored activity | [2] |
| Glutathione (GSH) | Focal cerebral ischemia and reperfusion in rats | Pre- and post-ischemia | Partially restored concentrations | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound.
Ischemia-Reperfusion Injury Model in Rats
This protocol is designed to induce focal cerebral ischemia to study the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (280-310 g)
-
Anesthetic (e.g., chloral hydrate)
-
Surgical instruments
-
4-0 monofilament nylon suture
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow reperfusion.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined time point (e.g., before ischemia or at the onset of reperfusion). A vehicle control group should receive saline.
-
After a set reperfusion period (e.g., 24 hours), sacrifice the animals and collect brain tissue for analysis.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation, in brain tissue homogenates.
Materials:
-
Brain tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Prepare brain tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer).
-
To a sample of the homogenate, add TCA to precipitate proteins. BHT can be added to prevent further oxidation during the assay.
-
Centrifuge the mixture to pellet the precipitated protein.
-
To the supernatant, add the TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
-
Express the results as nmol of MDA per mg of protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of this compound.
Caption: this compound inhibits lipid peroxidation by scavenging lipid peroxyl radicals.
Caption: this compound inhibits the 5-lipoxygenase pathway of the arachidonic acid cascade.
Caption: Experimental workflow for evaluating this compound in an ischemia-reperfusion model.
Conclusion
This compound demonstrates a robust and multi-pronged mechanism of action against lipid peroxidation. Its ability to directly scavenge harmful lipid peroxyl radicals, inhibit the pro-inflammatory 5-lipoxygenase pathway, and support the endogenous antioxidant defense system makes it a compelling candidate for therapeutic intervention in diseases characterized by oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising neuroprotective and anti-inflammatory agent. Future investigations should focus on elucidating the precise molecular interactions of this compound with its enzymatic targets and further characterizing its efficacy in preclinical and clinical settings.
References
- 1. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G (PNU-74389G Maleate): A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant promise as a potent antioxidant agent. This technical guide provides an in-depth overview of the core antioxidant properties of this compound, with a focus on its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental methodologies and relevant signaling pathways are presented to facilitate further research and development in the fields of neuroprotection and diseases associated with oxidative stress.
Introduction
This compound, also known as PNthis compound maleate, is a synthetic aminosteroid designed to inhibit iron-dependent lipid peroxidation and scavenge free radicals. Unlike corticosteroids, this compound lacks glucocorticoid activity, thereby avoiding associated side effects. Its lipophilic nature allows for effective penetration of cellular membranes, where it exerts its protective effects against oxidative damage. This document synthesizes the available technical data on this compound, providing a valuable resource for the scientific community.
Core Antioxidant Mechanism of Action
The primary antioxidant mechanism of this compound is the inhibition of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process is particularly detrimental to cell membranes, leading to increased permeability and eventual cell death. This compound effectively terminates this chain reaction by scavenging lipid peroxyl radicals. Its action is particularly effective against iron-dependent lipid peroxidation, a key process in secondary damage following ischemic events.
Quantitative Data on Antioxidant Efficacy
The antioxidant effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings on its impact on biomarkers of oxidative stress.
| Biomarker | Model | Treatment Protocol | Key Findings | Reference(s) |
| Malondialdehyde (MDA) | Rat heart ischemia-reperfusion | Not specified | Significantly lower MDA concentrations in the this compound treated group compared to untreated. | [1] |
| Thiobarbituric Acid Reactive Substances (TBARS) | LDL oxidation induced by free radicals | 20 µM this compound | Reduced formation of TBARS. | [2] |
| Superoxide Dismutase (SOD) | Rat focal cerebral ischemia and reperfusion | This compound administration before ischemia or before reperfusion | Partially restored SOD activity. | [3] |
| Glutathione (GSH) | Rat focal cerebral ischemia and reperfusion | This compound administration before ischemia or before reperfusion | Partially restored GSH concentrations. | [3] |
| α-tocopherol (Vitamin E) | LDL oxidation induced by free radicals | 20 µM this compound | Reduced α-tocopherol disappearance by approximately 47%. | [2] |
| Creatinine | Rat ischemia-reperfusion injury | 10 mg/kg this compound | Significantly decreased predicted creatinine levels by 21.02 ± 5.06%. | [4][5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate the antioxidant properties of this compound.
In Vivo Ischemia-Reperfusion Injury Model in Rats
This model is widely used to simulate conditions of stroke and other ischemic events and to assess the protective effects of therapeutic agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced, often with a combination of ketamine and xylazine.
-
Ischemia Induction:
-
Renal Ischemia: The inferior aorta is clamped above the renal arteries for a specified duration, typically 45 minutes[4].
-
Cerebral Ischemia: Focal cerebral ischemia is induced by methods such as suturing to occlude the middle cerebral artery[3].
-
Cardiac Ischemia: Hearts are excised, arrested with a cardioplegic solution (e.g., St. Thomas solution), and stored in cold saline for a period (e.g., 2 hours) before transplantation and reperfusion[1][6].
-
-
This compound Administration: this compound is typically administered intravenously at a specific dose (e.g., 10 mg/kg) at the onset of reperfusion[4]. In some studies, administration occurs before the ischemic event[3].
-
Reperfusion: The clamp is removed, or the transplanted heart is reconnected to circulation, allowing blood flow to be restored for a defined period (e.g., 60 or 120 minutes)[4].
-
Outcome Measures: Following the reperfusion period, blood and tissue samples are collected for biochemical analysis (e.g., MDA, SOD, GSH, creatinine levels) and histological examination.
In Vitro LDL Oxidation Assay
This assay assesses the ability of a compound to protect low-density lipoproteins (LDL) from oxidative damage, a key event in the pathogenesis of atherosclerosis.
-
LDL Preparation: LDL is isolated from human plasma.
-
Oxidation Induction: Oxidation is initiated using a free radical generating system. One described method uses water gamma-radiolysis to generate hydroxyl (.OH) and superoxide (O2-.) radicals[2]. Another common method involves incubation with copper sulfate (CuSO4)[7].
-
This compound Treatment: this compound is added to the LDL solution at various concentrations to assess its protective effects in a concentration-dependent manner[2].
-
Measurement of Oxidation:
-
Conjugated Diene Formation: The formation of conjugated dienes is monitored spectrophotometrically, often by measuring the increase in absorbance at 234 nm. The length of the lag phase before rapid oxidation begins is a key parameter[2].
-
TBARS Assay: Thiobarbituric acid reactive substances (TBARS) are measured as an index of lipid peroxidation. This involves reacting the oxidized LDL with thiobarbituric acid (TBA) and measuring the absorbance of the resulting colored product at 532 nm[2][7][8].
-
-
Additional Measures: The disappearance of endogenous antioxidants like α-tocopherol can also be quantified to assess the protective effect of the test compound[2].
Malondialdehyde (MDA) / Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a widely used method to measure lipid peroxidation.
-
Sample Preparation: Tissue samples are homogenized in a suitable buffer. Plasma or serum can also be used.
-
Reaction: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated (e.g., at 60°C or 95°C) for a specific time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured at 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Signaling Pathways in Neuroprotection
The neuroprotective effects of antioxidants like this compound are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams of key pathways implicated in the cellular response to oxidative stress.
Conclusion
This compound is a well-characterized antioxidant with a primary mechanism of inhibiting iron-dependent lipid peroxidation. The quantitative data from numerous preclinical studies robustly support its efficacy in mitigating oxidative stress in various disease models, particularly those involving ischemia-reperfusion injury. The provided experimental protocols offer a foundation for further investigation into its therapeutic potential. The modulation of key signaling pathways such as Nrf2-ARE, NF-κB, and PI3K/Akt is likely central to its protective effects. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to the development of novel antioxidant therapies.
References
- 1. Protection of rat heart from ischaemia-reperfusion injury by the 21-aminosteroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. researchgate.net [researchgate.net]
- 8. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of U-74389G: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-74389G, a 21-aminosteroid also known as a "lazaroid," is a potent inhibitor of iron-dependent lipid peroxidation. It represents a class of compounds developed to mitigate the cellular damage caused by oxidative stress, particularly in the context of central nervous system (CNS) injuries such as traumatic brain injury and stroke. The therapeutic potential of this compound and its analogs is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME), and ultimately their bioavailability at the target site. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, drawing from available preclinical studies. Due to the limited publicly available pharmacokinetic data specifically for this compound, data from its close structural analog, tirilazad mesylate (U-74006F), is also included to provide a broader understanding of the pharmacokinetic properties of this class of compounds.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its concentration in the body over time and are crucial for establishing safe and effective dosing regimens. The following sections detail the available information on the absorption, distribution, metabolism, and excretion of this compound and its analogs.
Absorption
Limited information is available regarding the oral bioavailability of this compound. Preclinical studies have often utilized intravenous (IV) administration to ensure complete systemic exposure when investigating its pharmacodynamic effects. Studies on analogous compounds suggest that oral bioavailability can be a challenge for 21-aminosteroids.
Distribution
Metabolism
The metabolism of 21-aminosteroids has been investigated, with studies on tirilazad mesylate identifying active reduced metabolites, U-89678 and U-87999.[1] It is plausible that this compound undergoes similar metabolic pathways. The liver is expected to be the primary site of metabolism for these compounds.
Excretion
The routes and extent of excretion for this compound have not been extensively characterized. Generally, steroid-based compounds and their metabolites are eliminated from the body through both renal and fecal routes.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for the 21-aminosteroid, tirilazad mesylate, in healthy human subjects. This data provides an indication of the potential pharmacokinetic profile of this compound.
| Parameter | Value | Species | Administration Route | Dose | Source |
| Tirilazad Mesylate | |||||
| Half-life (t½) | ~80 hours (after final dose) | Human | Intravenous | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [1] |
| Clearance (CL) | No significant difference between dose groups | Human | Intravenous | 1.5, 3.0, or 4.0 mg/kg every 6 hours for 7 days | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines typical experimental protocols that could be employed for pharmacokinetic and bioavailability studies of this compound, based on standard practices and information from related studies.
Animal Models
Pharmacokinetic studies are typically conducted in various animal models to understand the ADME properties of a new chemical entity. Commonly used species include:
-
Rats: Sprague-Dawley or Wistar rats are frequently used for initial pharmacokinetic screening due to their well-characterized physiology and handling ease.
-
Swine: Pigs are used in some studies due to their physiological similarities to humans, particularly in terms of their cardiovascular and gastrointestinal systems.[2]
Administration of this compound
-
Intravenous (IV) Administration: For determining intrinsic pharmacokinetic parameters like clearance and volume of distribution, this compound is administered intravenously, typically as a bolus injection or a short infusion. A common dosage used in preclinical studies is 10 mg/kg.[2] The compound is usually dissolved in a suitable vehicle, such as a citrate buffer.
-
Oral (PO) Administration: To assess oral bioavailability, this compound is administered via oral gavage. The compound is often formulated as a suspension or solution in a vehicle appropriate for oral delivery.
Sample Collection
-
Blood Sampling: Following drug administration, serial blood samples are collected at predetermined time points. Blood is typically drawn from the jugular vein or tail vein in rats. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.
Bioanalytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is commonly used for the separation of small molecules. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate the analyte from other components.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacokinetics of this compound.
Caption: ADME pathway of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of this compound.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and bioavailability of the 21-aminosteroid this compound. While specific quantitative data for this compound remains limited in the public domain, the information from its analog, tirilazad mesylate, provides valuable insights into the expected pharmacokinetic profile of this class of compounds. The outlined experimental protocols offer a framework for conducting future preclinical studies to thoroughly characterize the ADME properties of this compound. A comprehensive understanding of its pharmacokinetics is paramount for the successful clinical development of this promising neuroprotective agent. Further research is warranted to elucidate the complete pharmacokinetic profile, including oral bioavailability, metabolic pathways, and excretion routes of this compound, which will be critical for optimizing its therapeutic application.
References
U-74389G: A Technical Guide to Solubility and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of the 21-aminosteroid antioxidant, U-74389G (also known as PNU74389G maleate), and details its core mechanism of action. The data and protocols presented herein are intended to support researchers and professionals in the fields of drug discovery and development.
Solubility Profile of this compound
This compound is an antioxidant compound that demonstrates protective effects against ischemia/reperfusion injuries by scavenging free radicals.[1] Its solubility in common laboratory solvents is a critical parameter for the design and execution of in vitro and in vivo studies.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in key solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 25 mg/mL |
Data sourced from LKT Labs product information.[1]
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible results in experimental settings, standardized protocols for solubility assessment are essential. The following are detailed methodologies for determining the solubility of a compound like this compound.
Kinetic Solubility Assessment in Aqueous Buffer (Turbidimetric Method)
This method provides a rapid determination of a compound's solubility in an aqueous buffer, which is crucial for many biological assays.
Materials:
-
Test compound (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength of 620 nm. A significant increase in absorbance indicates precipitation and poor kinetic solubility.
Equilibrium Solubility Assessment (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Water)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of the test compound
Procedure:
-
Add an excess amount of the solid test compound to a microcentrifuge tube.
-
Add a defined volume of the solvent (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC or LC-MS.
-
Quantify the concentration of the compound in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard.
-
Calculate the original solubility in the solvent by applying the dilution factor.
Core Mechanism of Action: Signaling Pathways and Experimental Workflows
This compound is a 21-aminosteroid, often referred to as a "lazaroid," that functions as a potent inhibitor of lipid peroxidation and a scavenger of reactive oxygen species (ROS).[2][3] This activity is central to its neuroprotective and cytoprotective effects observed in various models of oxidative stress, such as ischemia-reperfusion injury.
Inhibition of Lipid Peroxidation Signaling Pathway
The primary mechanism of this compound involves the interruption of the lipid peroxidation cascade, which is a key driver of cellular damage under conditions of oxidative stress.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability and Half-Life of U-74389G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-74389G, also known as Tirilazad Mesylate, is a potent, non-glucosorticoid 21-aminosteroid that has been investigated for its neuroprotective effects, primarily attributed to its ability to inhibit lipid peroxidation and scavenge free radicals. Understanding the in vivo stability and pharmacokinetic profile of this compound is critical for its development and therapeutic application. This technical guide provides a comprehensive overview of the current knowledge on the in vivo stability and half-life of this compound, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacokinetic Profile of this compound (Tirilazad Mesylate)
The pharmacokinetic properties of this compound have been primarily characterized in human studies, with some data available from preclinical animal models. The drug is known to be highly extracted by the liver.
Pharmacokinetic Parameters in Humans
Clinical studies in healthy male volunteers have provided significant insights into the half-life, clearance, and linearity of this compound's pharmacokinetics.
| Parameter | Single Dose (up to 2.0 mg/kg) | Multiple Doses (up to 16.0 mg/kg/day) | Subjects with Mild Liver Cirrhosis (2.0 mg/kg) |
| Half-life (t½) | ~3.7 hours[1] | ~35 - 80 hours[2] | - |
| Clearance (CL) | Approached liver blood flow[1] | Mean apparent clearance did not differ significantly among dose groups[2] | 12.7 L/h (approximately 2.1-fold lower than healthy volunteers)[3] |
| Area Under the Curve (AUC) | Increased linearly with dose[1] | Approximately linear over a dosage range of 1.0-16.0 mg/kg/day[2] | 18.6 µmol·h/L (higher than healthy volunteers)[3] |
| Maximum Concentration (Cmax) | Increased linearly with dose[1] | - | - |
Table 1: Summary of key pharmacokinetic parameters of this compound in humans.
Pharmacokinetic Profile in Preclinical Species
While comprehensive pharmacokinetic data in preclinical species is limited in the publicly available literature, studies in dogs have been conducted to assess the safety and efficacy of this compound.
| Species | Dose | Route of Administration | Observations |
| Dog | 6, 10, or 15 mg/kg | Intravenous | No significant hemodynamic changes were observed. The drug was administered to both donor and recipient dogs in a liver transplantation study[4][5]. |
Table 2: Summary of this compound administration in dogs.
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound exerts its protective effects by interrupting the process of lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process is initiated by reactive oxygen species (ROS), which are often generated under conditions of ischemia and reperfusion.
Signaling Pathway of Lipid Peroxidation and Inhibition by this compound
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tirilazad in healthy male subjects at doses above 6 mg/kg/day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirilazad mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of U-74389G with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation, a critical process in secondary neuronal injury following ischemia and trauma. This technical guide delineates the core mechanism of this compound's interaction with cellular membranes. It focuses on its role in mitigating oxidative damage, its physical effects on membrane properties, and its influence on cellular signaling cascades. This document provides a comprehensive overview of the experimental evidence, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular interactions and pathways to support further research and drug development efforts in the field of neuroprotection.
Introduction: The Role of Lipid Peroxidation in Cellular Injury
Cellular membranes are fundamental to cellular function, maintaining structural integrity and regulating a myriad of physiological processes. The polyunsaturated fatty acid (PUFA) components of membrane phospholipids are particularly vulnerable to attack by reactive oxygen species (ROS), leading to a chain reaction known as lipid peroxidation. This process degrades membrane lipids, leading to the formation of cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), and ultimately compromising membrane integrity and function.
In the context of central nervous system (CNS) injury, such as traumatic brain injury (TBI) and cerebral ischemia, the initial insult is followed by a secondary injury cascade characterized by a massive increase in ROS production and subsequent lipid peroxidation. This secondary damage is a major contributor to neuronal cell death and functional deficits.
This compound, a member of the lazaroid family of 21-aminosteroids, was developed to specifically target and inhibit lipid peroxidation, thereby offering a therapeutic window to mitigate secondary neuronal damage.
Mechanism of Action: Inhibition of Lipid Peroxidation
The primary mechanism of action of this compound is its ability to inhibit iron-dependent lipid peroxidation. It is believed to act as a potent antioxidant within the lipid bilayer of cellular membranes. The proposed mechanism involves two key actions:
-
Scavenging of Lipid Peroxyl Radicals: this compound can donate a hydrogen atom to lipid peroxyl radicals (LOO•), thereby terminating the lipid peroxidation chain reaction. This action is similar to that of the endogenous antioxidant vitamin E (α-tocopherol).
-
Membrane Stabilization: Lazaroids like this compound are lipophilic and readily partition into cellular membranes. Their presence within the lipid bilayer is thought to decrease membrane fluidity, which can physically hinder the propagation of lipid peroxidation by restricting the movement of lipid radicals.
The following diagram illustrates the proposed mechanism of this compound in inhibiting lipid peroxidation.
Quantitative Analysis of Lipid Peroxidation Inhibition
The efficacy of this compound in inhibiting lipid peroxidation has been quantified in various experimental models. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
| Compound | Experimental Model | Concentration | Effect on Lipid Peroxidation | Reference |
| This compound | LDL peroxidation | 20 µM | ~47% reduction in α-tocopherol disappearance | [1] |
| Tirilazad (U-74006F) | Rat brain homogenate | Dose-dependent | Reduction in MDA levels | N/A |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol is a generalized method for determining MDA levels in brain tissue homogenates.
Materials:
-
Brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold PBS containing BHT to prevent auto-oxidation during the procedure.
-
Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
-
Color Reaction: Mix the supernatant with TBA solution and incubate at 95°C for 30 minutes. This reaction forms a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
The following workflow diagram illustrates the key steps of the TBARS assay.
Interaction with the Cellular Membrane: Effects on Fluidity
The lipophilic nature of this compound allows it to readily intercalate into the lipid bilayer of cellular membranes. This interaction is thought to have a stabilizing effect on the membrane, which contributes to its neuroprotective properties. One key parameter that reflects the physical state of the membrane is its fluidity.
Membrane fluidity can be assessed using fluorescence polarization (or anisotropy) techniques. These methods utilize fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), that embed within the hydrophobic core of the membrane. The rotational motion of these probes is sensitive to the viscosity of their microenvironment. A decrease in membrane fluidity (i.e., increased viscosity) will restrict the probe's rotation, leading to a higher fluorescence polarization value.
Studies on lazaroids have suggested that they decrease membrane fluidity. This effect is thought to contribute to their antioxidant activity by physically hindering the propagation of lipid peroxidation chain reactions within the membrane.
| Compound | Experimental Model | Effect on Membrane Fluidity | Method | Reference |
| Lazaroids (general) | Artificial lipid membranes | Decreased fluidity | Fluorescence Polarization | N/A |
Experimental Protocols
Fluorescence Polarization Assay for Membrane Fluidity
This protocol provides a general framework for measuring membrane fluidity using the fluorescent probe DPH.
Materials:
-
Isolated cell membranes or liposomes
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Buffer solution (e.g., PBS)
-
Fluorometer with polarization capabilities
Procedure:
-
Probe Incubation: Incubate the membrane preparation with a solution of DPH in the dark to allow the probe to incorporate into the lipid bilayer.
-
Fluorescence Measurement: Excite the DPH-labeled membranes with vertically polarized light (typically around 360 nm) and measure the intensity of the emitted fluorescence in both the vertical (Iparallel) and horizontal (Iperpendicular) planes (typically around 430 nm).
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (Iparallel - G * Iperpendicular) / (Iparallel + 2 * G * Iperpendicular) where G is the grating factor, an instrument-specific correction factor.
-
Data Interpretation: An increase in the calculated anisotropy value corresponds to a decrease in membrane fluidity.
The workflow for a fluorescence polarization experiment is depicted below.
Interaction with Membrane Proteins and Signaling Pathways
The interaction of this compound with the lipid bilayer can indirectly influence the function of membrane-associated proteins and signaling pathways. By preserving membrane integrity and preventing the accumulation of cytotoxic lipid peroxidation products, this compound can help maintain the proper function of ion channels, receptors, and enzymes embedded within the membrane.
While direct interactions of this compound with specific membrane proteins have not been extensively characterized, its neuroprotective effects are likely mediated, in part, by the modulation of downstream signaling pathways involved in cell survival and apoptosis. For example, by preventing oxidative stress, this compound may indirectly inhibit the activation of pro-apoptotic pathways such as the c-Jun N-terminal kinase (JNK) pathway and promote the activity of pro-survival pathways like the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Further research is needed to elucidate the specific signaling cascades that are directly or indirectly modulated by this compound. The diagram below presents a hypothetical model of how this compound might influence key neuroprotective signaling pathways.
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent through its potent inhibition of lipid peroxidation. Its interaction with cellular membranes, leading to both radical scavenging and membrane stabilization, is central to its mechanism of action. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the precise molecular interactions and signaling events modulated by this compound.
Future research should focus on:
-
Obtaining detailed quantitative data on the dose-dependent effects of this compound on lipid peroxidation and membrane fluidity in various cell types and experimental models.
-
Identifying specific membrane protein targets of this compound and characterizing the functional consequences of these interactions.
-
Elucidating the precise signaling pathways that are modulated by this compound to mediate its neuroprotective effects.
A deeper understanding of these aspects will be crucial for the optimization of lazaroid-based therapies for the treatment of acute CNS injuries.
References
Methodological & Application
Application Notes and Protocols for U-74389G in Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a lazaroid antioxidant, in preclinical rat models of stroke. The information compiled from various studies aims to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Introduction
This compound is a 21-aminosteroid, part of the lazaroid family of compounds, known for its potent antioxidant properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, a critical process in the pathophysiology of cerebral ischemia-reperfusion injury.[1][2] By mitigating oxidative stress, this compound has been investigated for its potential to reduce neuronal damage and improve outcomes following a stroke. These notes will detail the dosages, experimental protocols, and known mechanisms of action for this compound in rat stroke models.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and the related lazaroid, Tirilazad, in rat models of ischemia.
Table 1: this compound Dosage and Effects in Rat Ischemia Models
| Ischemia Model | Rat Strain | This compound Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |
| Focal Cerebral Ischemia & Reperfusion | Sprague-Dawley | Not Specified | Not Specified | Before ischemia or before reperfusion | Reduced lipid peroxidation and apoptosis. Administration before ischemia was more effective. | [3] |
| Post-Ischemic Reperfusion Injury | Not Specified | 5 mg/kg (two doses) | Intraperitoneal | 10 min prior to ischemia and at the beginning of reperfusion | Lowered cerebral edema and neuronal necrosis; protected the blood-brain barrier. | [4][5] |
| Transient Global Ischemia | Not Specified | 6 or 18 mg/kg (single dose) | Intraperitoneal | 5 min after resuscitation | Maintained the structural integrity of the hippocampus. | [6] |
| Ischemia-Reperfusion Injury | Wistar Albino | 10 mg/kg | Intravenous | At the time of reperfusion | Significantly decreased predicted creatinine levels. | [2] |
Table 2: Tirilazad (a related lazaroid) Dosage and Effects in Rat Stroke Models
| Ischemia Model | Rat Strain | Tirilazad Dosage | Route of Administration | Timing of Administration | Key Findings | Reference |
| Transient Focal Ischemia (2h MCAO) | Wistar & Spontaneously Hypertensive | 10 mg/kg | Intraperitoneal | Pre-treatment, with repeat doses at 4h and 10h post-reperfusion | Reduced cortical infarct volume by 40% in Wistar and 23% in spontaneously hypertensive rats. | [7] |
| Permanent Focal Ischemia (MCAO) | Spontaneously Hypertensive | 10 mg/kg | Intraperitoneal or Intravenous | Pre-treatment or post-treatment | Did not reduce infarction. | [7] |
| Permanent Focal Ischemia (MCAO) | Sprague-Dawley | 3 mg/kg | Intravenous | 10 min and 3h after MCAO | No significant difference in infarct volume or neurological score. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound or related compounds in rat models of stroke.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the most common method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.
Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for neck dissection
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (optional, to monitor cerebral blood flow)
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right (or left) common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated 4-0 nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, if monitored, confirms successful occlusion.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the rat to recover from anesthesia.
This compound Administration Protocol
Objective: To administer this compound to assess its neuroprotective effects.
Materials:
-
This compound
-
Vehicle for dissolving this compound (e.g., sterile saline)
-
Syringes and needles for administration
Procedure (based on available literature for lazaroids):
-
Dosage Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 300g rat, 3 mg of this compound would be administered).
-
Route of Administration: The most common routes are intravenous (IV) or intraperitoneal (IP).
-
Timing of Administration:
-
Pre-treatment: Administer this compound at a specific time point before the induction of ischemia (e.g., 10 minutes prior to MCAO).[5]
-
Post-treatment: Administer this compound at a specific time point after the onset of ischemia or at the beginning of reperfusion.[2][6]
-
Multiple Dosing: In some protocols, repeated doses may be administered at various intervals post-insult.[7]
-
Assessment of Outcomes
3.3.1. Infarct Volume Measurement
Objective: To quantify the extent of brain injury.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Brain matrix for slicing
-
Image analysis software
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 hours, 72 hours), euthanize the rat and perfuse the brain with saline.
-
Carefully remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and use image analysis software to calculate the infarct volume, often expressed as a percentage of the total brain volume or the contralateral hemisphere to correct for edema.
3.3.2. Neurological Deficit Scoring
Objective: To assess the functional impairment resulting from the stroke.
Procedure: A variety of scoring systems can be used to evaluate neurological function. A common example is a multi-point scale that assesses various aspects of motor and sensory function. An example of a neurological scoring system is provided below:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
-
5: Death.
Neurological assessments should be performed at regular intervals post-MCAO (e.g., 24 hours, 3 days, 7 days) by an observer blinded to the experimental groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neuroprotection
This compound's primary neuroprotective effect stems from its ability to inhibit lipid peroxidation. The following diagram illustrates the proposed cascade of events following cerebral ischemia and how this compound intervenes.
Caption: Proposed mechanism of this compound neuroprotection in ischemic stroke.
Experimental Workflow for Evaluating this compound in a Rat MCAO Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound.
Caption: Experimental workflow for this compound evaluation in a rat MCAO model.
Conclusion
This compound has demonstrated neuroprotective effects in various models of ischemia by inhibiting lipid peroxidation. The available data suggests that a dosage of around 5-10 mg/kg administered either shortly before or at the onset of reperfusion may be effective in reducing secondary brain injury. However, there is a need for more comprehensive studies specifically in the rat MCAO model to establish a definitive optimal dosage and to quantify its effects on infarct volume and long-term neurological outcomes. The protocols and data presented in these notes should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound for ischemic stroke.
References
- 1. rjn.com.ro [rjn.com.ro]
- 2. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lazaroid this compound attenuates edema in rat brain subjected to post-ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-ischemic treatment with a lazaroid (U74389G) prevents transient global ischemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of tirilazad mesylate given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-74389G Administration in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in preclinical models of ischemia-reperfusion (I/R) injury. The protocols detailed below are based on findings from various research studies and are intended to serve as a guide for investigating the therapeutic potential of this compound.
This compound is a potent inhibitor of lipid peroxidation and has demonstrated significant neuroprotective and cytoprotective effects in a range of I/R models.[1][2] Its primary mechanism of action involves scavenging free radicals and reducing oxidative stress, which are key mediators of tissue damage following the restoration of blood flow to ischemic tissue. Additionally, this compound has been shown to possess anti-apoptotic properties.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of this compound in different ischemia-reperfusion models.
Table 1: Effects of this compound on Biochemical Markers of Oxidative Stress
| Animal Model | Tissue | Ischemia/Reperfusion Time | This compound Dose & Timing | Malondialdehyde (MDA) Levels | Superoxide Dismutase (SOD) Activity | Glutathione (GSH) Levels | Reference |
| Rat | Brain (Cortex & Striatum) | 2h / 24h | 3 mg/kg i.v. (before ischemia) | Reduced | Partially Restored | Partially Restored | [1] |
| Rat | Brain (Cortex & Striatum) | 2h / 24h | 3 mg/kg i.v. (before reperfusion) | Reduced | Partially Restored | Partially Restored | [1] |
| Rat | Myocardium | 30 min / 2h | 15 mg/kg & 30 mg/kg i.v. (at reperfusion) | Reduced | - | - | [3] |
| Pig | Liver | 30 min / 120 min | 10 mg/kg intraportal | Significantly Lower | - | - | |
| Swine | Latissimus Dorsi Flap | - | 10 mg/kg | Significantly Decreased | - | - | [4] |
Table 2: Effects of this compound on Tissue Injury and Functional Outcome
| Animal Model | Tissue | Ischemia/Reperfusion Time | This compound Dose & Timing | Infarct Size / Lesion Volume | Neurological/Functional Outcome | Apoptotic Cell Count | Reference |
| Rat | Brain | 120 min / 2h | Infusion after 45 min of ischemia | Reduced by ~60% | - | - | [5] |
| Rat | Myocardium | 30 min / 2h | 15 mg/kg & 30 mg/kg i.v. (at reperfusion) | Reduced Necrotic Area | Improved Survival Rate | - | [3] |
| Rat | Brain | 2h / 24h | 3 mg/kg i.v. (before ischemia or reperfusion) | - | - | Significantly Reduced | [1] |
| Rat | Hippocampus | Transient global ischemia / 7 days | 6 or 18 mg/kg i.p. (5 min after resuscitation) | Maintained Structural Integrity | - | Rare Pyknotic Cells | [6] |
Table 3: Effects of this compound on Renal Function Markers
| Animal Model | Ischemia/Reperfusion Time | This compound Dose & Timing | Serum Creatinine Levels | Reference |
| Rat | 45 min / 60 min | 10 mg/kg i.v. (at reperfusion) | Significantly Decreased | [7][8] |
| Rat | 45 min / 120 min | 10 mg/kg i.v. (at reperfusion) | Significantly Decreased | [7][8] |
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of Focal Cerebral Ischemia-Reperfusion
This protocol is adapted from studies investigating the neuroprotective effects of this compound in a rat model of stroke.[1][9]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (280-320 g).
-
Anesthesia: Anesthetize with isoflurane (1.5-2.0%) in a mixture of 70% N₂O and 30% O₂. Maintain body temperature at 37°C using a heating pad.
2. Ischemia Induction (Middle Cerebral Artery Occlusion - MCAO):
-
Perform a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow. The duration of ischemia is typically 2 hours.[1]
3. This compound Administration:
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle, such as a citric acid buffer.
-
Dosage and Route:
-
Control Group: Administer an equal volume of the vehicle.
4. Reperfusion:
-
After the ischemic period (e.g., 2 hours), carefully withdraw the nylon suture to restore blood flow to the MCA territory.
-
Suture the incision and allow the animal to recover from anesthesia.
5. Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-reperfusion using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 24 or 48 hours, euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of MDA, SOD, and GSH to assess oxidative stress.[1]
-
Histology and Apoptosis Staining: Perform histological staining (e.g., H&E) and TUNEL staining to assess tissue damage and apoptosis.[1]
Protocol 2: Administration of this compound in a Rat Model of Myocardial Ischemia-Reperfusion
This protocol is based on studies evaluating the cardioprotective effects of this compound.[3]
1. Animal Model:
-
Species: Male Wistar rats (250-300 g).
-
Anesthesia: Anesthetize with sodium pentobarbital (e.g., 50 mg/kg, i.p.). Ventilate the rats with a rodent ventilator.
2. Ischemia Induction (LAD Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture.
-
Confirm ischemia by observing the paling of the ventricular wall and changes in the electrocardiogram (ECG). The duration of ischemia is typically 30 minutes.[3]
3. This compound Administration:
-
Dosage and Route: At the onset of reperfusion, administer this compound (e.g., 15 or 30 mg/kg) intravenously.[3]
-
Control Group: Administer an equal volume of the vehicle.
4. Reperfusion:
-
After the ischemic period, release the ligature to allow reperfusion for a specified duration (e.g., 2 hours).[3]
5. Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, re-ligate the LAD and infuse Evans blue dye to delineate the area at risk. Slice the heart and stain with TTC to measure the infarct size as a percentage of the area at risk.
-
Biochemical Analysis: Collect blood samples to measure plasma levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA) as markers of cardiac injury and lipid peroxidation.[3]
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the myocardial tissue as an index of neutrophil infiltration.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
Caption: Protective mechanism of this compound in I/R injury.
Experimental Workflow for Evaluating this compound in a Cerebral Ischemia Model
Caption: Workflow for preclinical testing of this compound.
References
- 1. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of ischemic and reperfused rat myocardium by the nonglucocorticoid 21-aminosteroid this compound, a new inhibitor of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial Effect of U-74389 G and Sildenafil in An Experimental Model of Flap Ischemia/Reperfusion Injury in Swine. Histological and Biochemical Evaluation of the Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Post-ischemic treatment with a lazaroid (U74389G) prevents transient global ischemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfusion and diffusion-weighted MR imaging for in vivo evaluation of treatment with U74389G in a rat stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-74389G in a Rodent Model of Renal Ischemia-Reperfusion Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI), characterized by a complex pathophysiology involving oxidative stress, inflammation, and apoptosis. U-74389G, a 21-aminosteroid (lazaroid), is a potent antioxidant that inhibits lipid peroxidation and scavenges oxygen-free radicals.[1] These properties make it a compound of interest for mitigating the cellular damage associated with renal IRI. This document provides detailed application notes and experimental protocols for utilizing this compound in a rat model of renal ischemia-reperfusion injury.
Mechanism of Action
This compound is known to exert its protective effects through several mechanisms. It is a potent inhibitor of iron-dependent lipid peroxidation, a key process in cell membrane damage during reperfusion.[2] Additionally, this compound has been shown to stabilize cellular membranes, chelate iron, and scavenge oxygen-free radicals.[1] Its therapeutic potential also stems from its ability to inhibit the release of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and reduce the infiltration of neutrophils.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on key biomarkers of renal injury in a rat model of ischemia-reperfusion.
Table 1: Effect of this compound on Renal Function Markers
| Treatment Group | Reperfusion Time | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| Control (Ischemia-Reperfusion) | 60 min | 1.25 ± 0.15 | 85.3 ± 10.2 | [2] |
| This compound (10 mg/kg) | 60 min | 0.98 ± 0.12 | 65.7 ± 8.5 | [2] |
| Control (Ischemia-Reperfusion) | 120 min | 1.45 ± 0.20 | 95.8 ± 12.4 | [2] |
| This compound (10 mg/kg) | 120 min | 1.15 ± 0.18 | 75.4 ± 9.8 | [2] |
*Indicates a statistically significant decrease compared to the control group (p < 0.05).
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Treatment Group | Reperfusion Time | Malondialdehyde (MDA) (nmol/mg protein) | Tumor Necrosis Factor-alpha (TNF-α) (pg/mL) | Reference |
| Control (Ischemia-Reperfusion) | 60 min | 3.5 ± 0.4 | 150 ± 20 | [1] |
| This compound (10 mg/kg) | 60 min | 2.4 ± 0.3 | 110 ± 15 | [1] |
| Control (Ischemia-Reperfusion) | 120 min | 4.2 ± 0.5 | 180 ± 25 | [1] |
| This compound (10 mg/kg) | 120 min | 2.9 ± 0.4 | 130 ± 18 | [1] |
*Indicates a statistically significant decrease compared to the control group (p < 0.05).
Experimental Protocols
Animal Model and Ischemia-Reperfusion Surgery
This protocol describes a common method for inducing renal ischemia-reperfusion injury in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical instruments (scalpel, forceps, microvascular clamps)
-
Suture material (e.g., 4-0 silk)
-
Sterile saline solution
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least 7 days before the experiment.[1][2] Anesthetize the rat using an appropriate anesthetic agent. Shave the abdominal area and sterilize the surgical site with an antiseptic solution. Place the animal on a heating pad to maintain a constant body temperature of 37°C.
-
Surgical Procedure (Midline Laparotomy):
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently move the intestines to the side to visualize the renal pedicles.
-
Carefully dissect the renal arteries and veins.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 45 minutes.[2]
-
-
This compound Administration:
-
Immediately before removing the clamps, administer this compound (10 mg/kg body weight) intravenously via the inferior vena cava.[2] For control groups, an equivalent volume of saline can be administered.
-
-
Reperfusion:
-
After the 45-minute ischemic period, remove the clamps to initiate reperfusion. Visually confirm the return of blood flow to the kidneys (the kidneys should regain their reddish color).
-
Close the abdominal incision in two layers using appropriate suture material.
-
-
Post-Operative Care:
Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial assay kits for creatinine and BUN
Procedure:
-
Blood Collection: At the designated time points, collect blood samples via cardiac puncture or from the abdominal aorta into appropriate collection tubes.
-
Serum Separation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Analysis: Measure the serum levels of creatinine and BUN using commercially available colorimetric assay kits according to the manufacturer's instructions.
Measurement of Malondialdehyde (MDA) in Kidney Tissue
Materials:
-
Kidney tissue homogenate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a known weight of kidney tissue in a suitable buffer (e.g., ice-cold potassium chloride solution).
-
MDA Reaction:
-
Add TCA to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to occur, forming a pink-colored product.
-
-
Spectrophotometric Measurement: After cooling, measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer. The concentration of MDA can be calculated using a standard curve prepared with a known concentration of MDA.
Measurement of TNF-α in Serum
Materials:
-
Rat TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation: Use the serum samples collected as described in protocol 2.
-
ELISA Assay: Perform the enzyme-linked immunosorbent assay (ELISA) for rat TNF-α according to the manufacturer's protocol provided with the commercial kit. This typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-rat TNF-α antibody.
-
Incubation and washing steps.
-
Addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Further incubation and washing.
-
Addition of a substrate solution that reacts with the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance values to a standard curve generated with known concentrations of rat TNF-α.
Visualizations
Signaling Pathways in Renal Ischemia-Reperfusion Injury
Caption: Mechanism of this compound in Renal IRI.
Experimental Workflow
Caption: this compound Renal IRI Experimental Workflow.
References
U-74389G for Neuroprotection in Experimental Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, as a neuroprotective agent in preclinical models of ischemic stroke. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
This compound has demonstrated significant efficacy in reducing key markers of ischemic brain injury, primarily through the inhibition of lipid peroxidation and apoptosis.[1][2] This document details the quantitative effects of this compound on various outcome measures, provides standardized experimental protocols for its in vivo evaluation, and visualizes its proposed mechanisms of action.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound in experimental stroke.
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | Dosage | Animal Model | Infarct Volume (% of hemisphere) | Reference |
| Control | Vehicle | Rat, permanent MCAO | 25.6 ± 6.5 | Dogan et al., 2006[3] |
| This compound | 3 mg/kg | Rat, permanent MCAO | 15.7 ± 5.7* | Dogan et al., 2006[3] |
*p<0.05 compared to control
Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress
| Treatment Group | Analyte | Tissue | Measurement (units) | % Change vs. Control | Reference |
| Control | MDA | Rat Cortex & Striatum | - | - | Gong et al., 1998[2] |
| This compound (pre-ischemia) | MDA | Rat Cortex & Striatum | Reduced | Significant Reduction | Gong et al., 1998[2] |
| This compound (pre-reperfusion) | MDA | Rat Cortex & Striatum | Reduced | Significant Reduction | Gong et al., 1998[2] |
| Control | SOD | Rat Cortex & Striatum | - | - | Gong et al., 1998[2] |
| This compound (pre-ischemia) | SOD | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |
| This compound (pre-reperfusion) | SOD | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |
| Control | GSH | Rat Cortex & Striatum | - | - | Gong et al., 1998[2] |
| This compound (pre-ischemia) | GSH | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |
| This compound (pre-reperfusion) | GSH | Rat Cortex & Striatum | Partially Restored | - | Gong et al., 1998[2] |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH: Glutathione
Table 3: Effect of this compound on Apoptosis
| Treatment Group | Method | Tissue | Observation | Reference |
| Control | TUNEL Staining | Rat Ischemic Brain | - | Gong et al., 1998[2] |
| This compound (pre-ischemia) | TUNEL Staining | Rat Ischemic Brain | Significantly reduced number of apoptotic cells (P < 0.01) | Gong et al., 1998[2] |
| This compound (pre-reperfusion) | TUNEL Staining | Rat Ischemic Brain | Significantly reduced number of apoptotic cells (P < 0.05) | Gong et al., 1998[2] |
Experimental Protocols
The following protocols are based on established methodologies for inducing experimental stroke and assessing neuroprotection.
Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (280-310 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
A loose ligature is placed around the origin of the ECA.
-
Make a small incision in the CCA.
-
Introduce the 4-0 nylon monofilament through the incision into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
For transient ischemia, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion. For permanent ischemia, the filament is left in place.
-
Suture the incision.
Drug Administration
Regimen 1: Administration before Ischemia
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound (e.g., 3 mg/kg) intravenously or intraperitoneally at a specific time point before the induction of MCAO.
Regimen 2: Administration before Reperfusion
-
For transient ischemia models, administer this compound just before the withdrawal of the occluding filament.
Assessment of Neuroprotection
a) Infarct Volume Measurement:
-
At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume as a percentage of the total hemispheric volume.
b) Biochemical Analysis of Oxidative Stress:
-
At the end of the experiment, harvest the brain tissue (cortex and striatum) from the ischemic hemisphere.
-
Homogenize the tissue and perform assays to measure:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD) activity.
-
Endogenous Antioxidants: Glutathione (GSH) levels.
-
c) Detection of Apoptosis:
-
Perfuse the animal with paraformaldehyde to fix the brain tissue.
-
Process the brain for paraffin embedding and sectioning.
-
Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the brain sections to identify apoptotic cells.
-
Quantify the number of TUNEL-positive cells in the ischemic penumbra.
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound neuroprotection.
Caption: Workflow for evaluating this compound in experimental stroke.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of combined therapy with hyperbaric oxygen and antioxidant on infarct volume after permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Effects of U-74389G In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo anti-inflammatory effects of U-74389G, a potent 21-aminosteroid antioxidant. The following sections detail its mechanism of action, summarize key quantitative findings, and provide established experimental protocols for its investigation.
Introduction
This compound, also known as a "lazaroid," is a synthetic 21-aminosteroid that exhibits significant anti-inflammatory and antioxidant properties by inhibiting lipid peroxidation.[1][2] It is structurally derived from methylprednisolone but lacks glucocorticoid activity, making it a targeted therapeutic candidate for conditions where oxidative stress and inflammation are key pathological features. Its primary mechanism involves scavenging free radicals and preventing iron-dependent lipid peroxidation, thereby protecting cell membranes and mitigating inflammatory cascades.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various inflammatory and oxidative stress markers in different in vivo models.
| Animal Model | Inflammatory Condition | This compound Dosage & Route | Key Biomarkers | Results | Reference |
| Rat | TNBS-induced colitis | Not specified (intravenous) | TNF-α, MDA, CMDI Score, Geboes Score | Reduced tissue levels of TNF-α and MDA; Lowered CMDI and microscopic Geboes score; Increased body weight. | [5][6] |
| Rat | DNBS-induced colitis | 15 mg/kg i.p. daily | IL-1, IL-6, TNF-α, IL-10, Ulceration Index | Significantly lower levels of IL-1, IL-6, and TNF-α; Significantly elevated level of anti-inflammatory IL-10; Reduced ulceration index. | [7] |
| Rat | Focal cerebral ischemia and reperfusion | Not specified | MDA, SOD, GSH, Apoptotic cells | Reduced concentrations of MDA; Partially restored activities of SOD and concentrations of GSH; Significantly reduced number of apoptotic cells. | [8] |
| Rat | Traumatic Brain Injury | 0.3 mg/kg (IV) + 1 mg/kg (IP) to 10 mg/kg (IV) + 30 mg/kg (IP) | 4-HNE, Acrolein | Not specified quantitatively in abstract, but improved mitochondrial function. | [2] |
| Rat | Ischemia-Reperfusion Injury | 10 mg/kg i.v. | Creatinine | Significantly decreased predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001). | [4][9] |
| Pig | Liver Ischemia-Reperfusion Injury | 10 mg/kg intraportally | Portal infiltration, MDA, TNF-α | Significantly lower portal infiltration, MDA, and TNF-α levels compared to control. | [10] |
| Rat | Uterus Ischemia-Reperfusion Injury | Not specified | Uterus Inflammation (UI) Scores | Significantly decreased UI scores by 0.7 (p=0.0023). | [11][12] |
Signaling Pathway and Mechanism of Action
This compound primarily exerts its anti-inflammatory effects by inhibiting lipid peroxidation, a key process in cellular injury that propagates inflammation. By scavenging free radicals and preventing the degradation of lipids in cell membranes, this compound helps maintain cellular integrity and function, thereby reducing the downstream inflammatory response.
Caption: Mechanism of this compound in reducing inflammation.
Experimental Protocols
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats
This protocol is adapted from studies investigating the efficacy of this compound in a model of inflammatory bowel disease.[5][6]
Workflow Diagram:
Caption: Workflow for TNBS-induced colitis experiment.
Methodology:
-
Animals: Male Wistar rats are used. They are housed under standard laboratory conditions and allowed to acclimatize.
-
Induction of Colitis: After a period of fasting, rats are anesthetized. A catheter is inserted into the colon, and trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol is instilled to induce colitis.
-
Treatment: The day after colitis induction, animals in the treatment group receive daily intravenous injections of this compound for 6 consecutive days.
-
Monitoring: Body weight is recorded daily as a general marker of health.
-
Sample Collection and Analysis: On the final day of the experiment, the animals are euthanized. The colon is excised, and macroscopic damage is scored. Tissue samples are collected for microscopic evaluation (Geboes score) and biochemical analysis of inflammatory markers such as TNF-α and malondialdehyde (MDA).
Ischemia-Reperfusion Injury Model in Rats
This protocol is a generalized representation of ischemia-reperfusion studies where this compound has been evaluated.[4][9]
Workflow Diagram:
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of sildenafil and this compound in a rat model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lazaroid this compound in liver ischemia-reperfusion injury: A swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scitechnol.com [scitechnol.com]
Application Notes: Measuring Lipid Peroxidation with U-74389G Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipid Peroxidation and U-74389G
Lipid peroxidation is the oxidative degradation of lipids, a process initiated by free radicals, particularly reactive oxygen species (ROS), that attack polyunsaturated fatty acids (PUFAs) in cell membranes. This process unfolds as a self-propagating chain reaction, consisting of three main phases: initiation, propagation, and termination. The resulting damage disrupts membrane integrity and generates cytotoxic byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are widely used as biomarkers for oxidative stress. This cascade of cellular damage is implicated in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative disorders.
This compound, a 21-aminosteroid or "lazaroid," is a potent antioxidant specifically designed to inhibit lipid peroxidation. Unlike glucocorticoids, it lacks hormonal activity. Its primary mechanism involves scavenging lipid peroxyl radicals and stabilizing cell membranes, thereby breaking the chain reaction of lipid peroxidation. This compound has been shown to be effective in various experimental models, protecting tissues from oxidative damage following events like endotoxin shock, cerebral ischemia, and traumatic brain injury.
Mechanism of Action: this compound in Lipid Peroxidation
This compound intervenes in the lipid peroxidation cascade, primarily during the propagation phase. By scavenging peroxyl radicals, it prevents the abstraction of hydrogen from adjacent fatty acids, thus halting the chain reaction and preventing further membrane damage.
Caption: this compound inhibits the lipid peroxidation cascade by scavenging peroxyl radicals.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on markers of lipid peroxidation and related physiological parameters as reported in preclinical studies.
| Parameter Measured | Model System | Treatment Details | Key Finding | Reference |
| Malondialdehyde (MDA) | Rat focal cerebral ischemia/reperfusion | This compound administered before ischemia or before reperfusion. | MDA concentrations were significantly reduced in both treatment groups compared to control. The effect was more significant when administered before ischemia. | |
| Leukotriene & iNOS mRNA | Porcine thoracoabdominal aortic occlusion | 3 doses of lazaroid (3 mg/kg) before and during occlusion. | Significantly reduced mRNA levels of LTB4R2 (-63.7%), LTC4S (-35.9%), and iNOS (-60.2%) compared to placebo. | |
| Mitochondrial Respiration | Rat traumatic brain injury (TBI) | IV and IP doses (1 mg/kg + 3 mg/kg) at 15 min, 2h, and 8h post-injury. | Significantly improved mitochondrial respiration rates (States II, III, V) compared to vehicle-treated animals. | |
| Reactive Aldehydes (4-HNE) | Rat traumatic brain injury (TBI) | Various dosing paradigms. | This compound administration reduced levels of reactive aldehydes in mitochondria compared to vehicle-treated animals. | |
| Creatinine Levels | Rat ischemia-reperfusion injury | This compound administered post-ischemia. | Significantly decreased predicted creatinine levels by 21.02 ± 5.06% compared to control. | |
| LDL Peroxidation | In vitro LDL oxidation (gamma-radiolysis) | 20 µM this compound. | Reduced the formation of conjugated dienes and TBARS; reduced alpha-tocopherol disappearance by ~47%. |
Experimental Workflow for Evaluating this compound
A typical experimental design involves inducing oxidative stress in a model system, treating one cohort with this compound, and comparing lipid peroxidation markers against a control group.
Caption: General experimental workflow for assessing the efficacy of this compound.
Detailed Experimental Protocols
Protocol 1: this compound Administration (In Vivo Rat Model)
This protocol is adapted from methodologies used in traumatic brain injury and ischemia-reperfusion studies.
1. Materials:
-
This compound (e.g., from Cayman Chemical)
-
Dimethyl sulfoxide (DMSO)
-
20 mM Citric acid in 0.9% saline (vehicle)
-
Sterile syringes and needles for intravenous (IV) and intraperitoneal (IP) injections
2. Preparation of this compound Solution:
-
Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Working Dilution: Dilute the DMSO stock solution in 20 mM citric acid/saline vehicle to the final desired concentration for injection. Prepare fresh daily.
-
Note: The final concentration of DMSO should be minimized to avoid solvent effects.
-
-
Example for a 1 mg/kg IV dose in a 300g rat:
-
Required dose: 0.3 mg
-
Injection volume (IV): 0.1 mL/100 g = 0.3 mL total volume.
-
Required concentration: 0.3 mg / 0.3 mL = 1 mg/mL.
-
3. Administration Procedure (Example Dosing Regimen):
-
Administer the first dose (e.g., 1 mg/kg) intravenously (IV) via the tail vein at 15 minutes post-injury/insult.
-
Administer a second dose (e.g., 1 mg/kg, IV) at 2 hours post-injury.
-
Administer a third dose (e.g., 3 mg/kg) intraperitoneally (IP) at 8 hours post-injury.
-
The vehicle control group should receive equivalent volumes of the citric acid/saline vehicle with a matched concentration of DMSO.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol measures MDA, a secondary product of lipid peroxidation. It is a widely used but less specific method.
1. Reagents:
-
TCA Solution: 0.1% (w/v) Trichloroacetic acid.
-
TBA Reagent: 0.5% (w/v) Thiobarbituric acid in 20% (w/v) TCA.
-
MDA Standard: MDA bis(dimethyl acetal) for generating a standard curve.
-
Phosphate Buffered Saline (PBS), ice-cold.
2. Sample Preparation (Tissue Homogenate):
-
Harvest tissue (e.g., brain cortex, liver) and immediately place on ice.
-
Weigh approximately 100 mg of tissue.
-
Add 0.5 mL of ice-cold 0.1% TCA.
-
Homogenize the tissue thoroughly on ice using a tissue homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
3. Assay Procedure:
-
Pipette 0.5 mL of the supernatant into a clean microcentrifuge tube.
-
Add 1.5 mL of the TBA Reagent to the supernatant.
-
Vortex briefly to mix.
-
Incubate the mixture in a water bath at 95°C for 25-30 minutes to facilitate the reaction between MDA and TBA.
-
Immediately terminate the reaction by placing the tubes on ice for 10 minutes.
-
If the solution is cloudy, centrifuge at 15,000 x g for 5 minutes.
-
Transfer the clear supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer.
-
Measure the absorbance at 600 nm to correct for background turbidity and subtract this value from the 532 nm reading.
4. Calculation:
-
Calculate the concentration of MDA in the sample using the Lambert-Beer law (Absorbance = εcl), with a molar extinction coefficient (ε) for the MDA-TBA adduct of 155 mM⁻¹cm⁻¹.
-
Results are typically expressed as micromoles of MDA per gram of fresh weight tissue (µmol/g FW).
Protocol 3: F2-Isoprostane Analysis by LC-MS (Gold Standard)
F2-isoprostanes are stable, prostaglandin-like products formed from the peroxidation of arachidonic acid, considered a gold-standard marker for in vivo lipid peroxidation. This protocol is a summarized workflow.
1. Reagents & Materials:
-
Deuterated internal standard (e.g., 8-iso-PGF2α-d4).
-
Potassium Hydroxide (KOH) for hydrolysis.
-
Butylated hydroxytoluene (BHT) as an antioxidant.
-
Hydrochloric Acid (HCl) for acidification.
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS grade solvents (methanol, acetonitrile, water, formic acid).
2. Sample Preparation:
-
Harvest cells or tissues in ice-cold PBS.
-
Spike the sample with a known amount of the deuterated internal standard before homogenization.
-
Homogenize the sample using a bead beater or other appropriate method at 4°C.
-
Hydrolysis: To release esterified isoprostanes, add 3M KOH containing BHT and incubate at 45°C for 45 minutes.
-
Cool the samples and acidify to a pH < 3 with HCl.
3. Extraction:
-
Perform solid-phase extraction (SPE) to purify and concentrate the F2-isoprostanes from the complex biological matrix. This typically involves conditioning the SPE cartridge, loading the acidified sample, washing away impurities, and eluting the isoprostanes with an organic solvent.
4. LC-MS/MS Analysis:
-
Dry the eluted sample under nitrogen and reconstitute in the mobile phase.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use an appropriate C18 column for chromatographic separation.
-
Employ a triple quadrupole mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) to detect and quantify the specific F2-isoprostane isomers and the internal standard.
5. Quantification:
-
Quantify the concentration of F2-isoprostanes by comparing the peak area ratio of the endogenous analyte to the deuterated internal standard against a standard curve.
Application Notes and Protocols for U-74389G in Models of Traumatic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a scavenger of oxygen free radicals.[1][2] Its neuroprotective properties have been investigated in various models of central nervous system injury, including traumatic brain injury (TBI). This document provides a detailed overview of the application of this compound in preclinical TBI models, summarizing quantitative data, experimental protocols, and the proposed mechanism of action.
Following a traumatic brain injury, a secondary injury cascade is initiated, a significant component of which is the generation of reactive oxygen species and subsequent lipid peroxidation of cell membranes.[1] This process leads to the formation of cytotoxic aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, contributing to mitochondrial dysfunction and neuronal death.[3] this compound is designed to mitigate this oxidative damage.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in various TBI models.
Table 1: this compound Administration and Efficacy in Controlled Cortical Impact (CCI) TBI Model in Rats
| Dosage Regimen (mg/kg) | Administration Route & Timing | Key Outcomes | Reference |
| 0.3 (IV) + 1 (IP) | IV at 15 min & 2 hrs post-injury; IP at 8 hrs post-injury | No significant improvement in mitochondrial respiration. | [3] |
| 1 (IV) + 3 (IP) | IV at 15 min & 2 hrs post-injury; IP at 8 hrs post-injury | Significantly improved mitochondrial respiration (States II, III, V) and Respiratory Control Ratio (RCR). Significantly reduced mitochondrial levels of 4-HNE and acrolein. | [3] |
| 3 (IV) + 10 (IP) | IV at 15 min & 2 hrs post-injury; IP at 8 hrs post-injury | No significant improvement in mitochondrial respiration. | [3] |
| 10 (IV) + 30 (IP) | IV at 15 min & 2 hrs post-injury; IP at 8 hrs post-injury | No significant improvement in mitochondrial respiration. | [3] |
Table 2: this compound Efficacy in a Rat Model of Ischemia-Reperfusion Injury
| Dosage (mg/kg) | Administration Route & Timing | Key Outcomes | Reference |
| 5 | IP at 10 min prior to ischemia and at the beginning of reperfusion | Significantly reduced brain edema (3.7% increase in tissue water content in the treated group vs. control). Significantly attenuated blood-brain barrier disruption (Evan's blue extravasation brought close to control levels). Significantly attenuated neuronal necrosis in the hippocampal CA1 subfield. Fully recovered Na+/K+-ATPase activity and enhanced Mg2+/Ca2+-ATPase activity. | [4][5] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model
This model is widely used to create a focal brain contusion.[6]
1. Animal Preparation:
-
Adult male Sprague-Dawley rats are typically used.[3]
-
Animals are anesthetized, often with isoflurane.
-
The head is mounted in a stereotaxic frame.
2. Surgical Procedure:
-
A midline scalp incision is made to expose the skull.
-
A craniotomy is performed over the desired cortical area (e.g., parietal cortex).
-
The dura mater is kept intact.
3. Injury Induction:
-
A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.
-
Injury severity can be modulated by adjusting parameters such as impactor tip diameter, velocity, and deformation depth (e.g., a severe injury can be induced with a 2.2 mm deformation).[3]
4. This compound Administration:
-
Preparation: this compound is dissolved in a suitable vehicle, such as citrate buffer.
-
Administration: The drug is administered intravenously (IV) via a tail vein and/or intraperitoneally (IP) at specified time points post-injury, as detailed in Table 1.[3]
5. Outcome Measures:
-
Mitochondrial Respiration: At a predetermined time point (e.g., 72 hours post-TBI), brain tissue from the injury site is collected. Mitochondria are isolated, and respiratory rates are measured using an oxygen electrode in the presence of various substrates and inhibitors to assess different states of respiration.[3]
-
Lipid Peroxidation Markers: Levels of 4-HNE and acrolein in isolated mitochondria are quantified using techniques such as Western blotting or ELISA.[3]
Fluid Percussion Injury (FPI) Model
This model produces a combination of focal and diffuse brain injury.[7]
1. Animal Preparation:
-
Anesthesia and stereotaxic mounting are performed as in the CCI model.
2. Surgical Procedure:
-
A craniotomy is performed, and a plastic injury cap is secured over the exposed dura.
3. Injury Induction:
-
A fluid pulse is delivered to the dura through the injury cap, generated by a pendulum striking a piston on a fluid-filled reservoir.
-
Injury severity is determined by the pressure of the fluid pulse.
4. This compound Administration (based on studies with Tirilazad, a related lazaroid):
-
Dosage and Timing: A typical dose of 3 mg/kg of Tirilazad has been administered at 15 minutes and 3 hours post-injury.[1]
-
Route: Intravenous administration is common.
5. Outcome Measures:
-
Neurological Scoring: A battery of behavioral tests is used to assess motor and cognitive function at various time points post-injury.
-
Lesion Volume: Histological analysis of brain sections is performed to quantify the extent of tissue damage.
Weight-Drop Injury Model
This model is often used to induce diffuse brain injury.[8]
1. Animal Preparation:
-
Animals are anesthetized.
2. Injury Induction:
-
A weight is dropped from a predetermined height through a guide tube onto the exposed skull or a metal disk fixed to the skull.
-
Injury severity is modulated by the weight and the drop height.
3. This compound Administration:
-
Protocols for this compound administration in this specific model are not well-documented in the reviewed literature. However, dosing strategies from other models, such as CCI, could be adapted.
4. Outcome Measures:
-
Neurological Severity Score (NSS): A standardized scoring system to evaluate motor deficits.[8]
-
Cognitive Function: Assessed using tests like the Morris water maze or passive avoidance tasks.[8]
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects primarily by inhibiting lipid peroxidation.[1][2] It achieves this through a combination of mechanisms:
-
Free Radical Scavenging: this compound directly scavenges oxygen free radicals, such as hydroxyl radicals (•OH) and superoxide anions (O2•−), preventing them from initiating the lipid peroxidation cascade.[2][9]
-
Membrane Stabilization: As a 21-aminosteroid, this compound has a high affinity for the lipid bilayer of cell membranes. It intercalates into the membrane, where the positively charged piperazine nitrogen interacts with the negatively charged phosphate head groups of phospholipids. This stabilizes the membrane and protects it from oxidative attack.[1]
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound in TBI.
Caption: Experimental Workflow for this compound in TBI Models.
Conclusion
This compound has demonstrated significant neuroprotective effects in preclinical models of traumatic brain injury, primarily through the inhibition of lipid peroxidation. The most robust evidence comes from the controlled cortical impact model, where a specific dosing regimen of 1 mg/kg (IV) followed by 3 mg/kg (IP) has been shown to improve mitochondrial function and reduce oxidative damage.[3] While data in other TBI models like fluid percussion and weight-drop are less specific for this compound, studies with the related compound Tirilazad suggest potential efficacy.[1] Further research is warranted to establish optimal dosing and therapeutic windows for this compound in a broader range of TBI models and to further elucidate its molecular mechanisms of action. These application notes and protocols provide a foundation for researchers to design and conduct studies to further evaluate the therapeutic potential of this compound for traumatic brain injury.
References
- 1. Validate User [academic.oup.com]
- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lazaroid this compound attenuates edema in rat brain subjected to post-ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Principles of Neuroprotective and Neurorestorative Therapy Testing in Animal Models of Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A mouse model of weight-drop closed head injury: emphasis on cognitive and neurological deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the 21-aminosteroid U74389G on oxygen-induced free radical production, lipid peroxidation, and inhibition of lung growth in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of U-74389G in Cardiovascular Research
Introduction: U-74389G, a 21-aminosteroid or "lazaroid," is a potent inhibitor of iron-dependent lipid peroxidation.[1] It belongs to a class of compounds developed to mitigate the cellular damage caused by oxidative stress, particularly following ischemia-reperfusion (I/R) injury.[2][3] Unlike glucocorticoids, this compound lacks hormonal activity, allowing it to exert cytoprotective effects without the associated side effects. Its primary mechanism involves scavenging lipid peroxyl radicals and stabilizing cell membranes, which is of significant interest in cardiovascular research where I/R injury is a major cause of morbidity and mortality in conditions like myocardial infarction and during cardiac surgery.[3][4]
Mechanism of Action: The cardioprotective effects of this compound are primarily attributed to its ability to inhibit lipid peroxidation, a key event in the pathophysiology of ischemia-reperfusion injury.[5] During ischemia, the lack of oxygen disrupts cellular metabolism, leading to the accumulation of reactive oxygen species (ROS) upon reperfusion. These ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process damages membrane integrity, leading to cellular dysfunction and necrosis.[6] this compound interrupts this cascade by scavenging lipid peroxyl radicals.[4] Additionally, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS), which can produce large amounts of nitric oxide that contribute to oxidative stress.[7][8]
Key Applications & Experimental Findings
This compound has been investigated in various preclinical models of cardiovascular disease, demonstrating significant protective effects.
-
Acute Myocardial Infarction (I/R Injury): In rat models of myocardial ischemia (coronary artery occlusion) followed by reperfusion, this compound administered at the onset of reperfusion significantly reduces the size of the necrotic area, decreases neutrophil infiltration, and inhibits the formation of hydroxyl radicals.[5] This leads to improved survival rates in animal subjects.[5]
-
Cardiac Preservation and Transplantation: The compound has shown promise in protecting hearts during cold preservation and transplantation.[9][10] Treatment of both donor and recipient with this compound improves left ventricular contractility and coronary perfusion post-transplantation.[9]
-
Cardiopulmonary Bypass (CPB): When added to cardioplegic solutions during simulated CPB in swine, this compound was shown to alleviate the adverse effects of myocardial ischemia and reperfusion, as indicated by lower levels of cardiac biomarkers like CK-MB and troponin T.[11]
-
Chronic Myocardial Infarction: Long-term administration of this compound following a permanent coronary artery ligation in rats resulted in a significant reduction in the final infarct size.[2]
Data Presentation
Table 1: Efficacy of this compound in a Rat Model of Myocardial Ischemia/Reperfusion [5]
| Parameter | Control Group (Vehicle) | This compound (15 mg/kg) | This compound (30 mg/kg) |
| Necrotic Area (% of Area at Risk) | 81 ± 8.6 | 76 ± 7.4 | 69 ± 13.5 |
| Myeloperoxidase (Neutrophil Infiltration) | 4.2 ± 2.1 | 2.7 ± 1.1 | 2.2 ± 1.7 |
| Plasma Malonylaldehyde (nmol/ml) | 40.2 ± 3.9 | 26.7 ± 3.1 | 20.8 ± 3.3 |
| Plasma Lactate Dehydrogenase (mIU/ml) | 431 ± 30 | 288.6 ± 28 | 201.3 ± 16 |
| Survival Rate | 40% | Not specified | 87% |
Table 2: Effect of this compound on Cardiac Biomarkers during Cardiopulmonary Bypass in Swine [11]
| Time Point | Biomarker | Control Group | This compound Group | P-value |
| 30 min post-reperfusion | CK-MB (U/L) | 338 (249-441) | 234 (198-255) | 0.02 |
| 60 min post-reperfusion | CK-MB (U/L) | 354 (269-496) | 244 (217-272) | 0.01 |
| 120 min post-reperfusion | CK-MB (U/L) | 439 (432-530) | 285 (230-321) | < 0.01 |
Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion in Rats
This protocol is based on the methodology described for studying the effects of this compound on acute myocardial infarction.[5]
1. Animal Preparation:
- Use male Sprague-Dawley rats (or similar strain) weighing 250-300g.
- Anesthetize the rats with pentobarbital (50 mg/kg, intraperitoneally).
- Intubate the animals and provide mechanical ventilation.
- Perform a left thoracotomy to expose the heart.
2. Ischemia Induction:
- Identify the left main coronary artery.
- Pass a suture around the artery and ligate it to induce ischemia. Successful occlusion can be confirmed by observing regional cyanosis of the myocardium.
- Maintain the occlusion for 60 minutes.
3. Reperfusion and Treatment:
- At the end of the 60-minute ischemic period, release the ligature to allow reperfusion.
- Immediately upon reperfusion, administer this compound (15 or 30 mg/kg) or vehicle control intravenously (e.g., via the femoral vein).
- Allow reperfusion to continue for 60 minutes.
4. Outcome Assessment:
- At the end of the reperfusion period, collect blood samples for biomarker analysis (e.g., malonylaldehyde, lactate dehydrogenase).[5]
- Euthanize the animal and excise the heart.
- Perfuse the heart with a stain (e.g., triphenyltetrazolium chloride) to delineate the necrotic (infarcted) tissue from the viable tissue.
- Calculate the infarct size as a percentage of the area at risk or the total left ventricle.[5]
- Tissue samples from the jeopardized area can be collected for analysis of neutrophil infiltration (e.g., myeloperoxidase activity assay).[5]
Protocol 2: Isolated Perfused Heart (Langendorff) Model
This ex vivo model allows for the study of cardiac function without systemic influences and is suitable for assessing the direct effects of this compound on the heart.[12][13][14]
1. Heart Isolation:
- Anesthetize a rat and administer heparin to prevent coagulation.
- Rapidly perform a thoracotomy and excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
- Isolate the aorta from surrounding tissue.
2. Langendorff Perfusion Setup:
- Mount the heart on a Langendorff apparatus by cannulating the aorta.[12]
- Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure forces the aortic valve to close, directing the buffer into the coronary arteries.[12]
- Allow the heart to stabilize for an equilibration period (e.g., 15-20 minutes).
3. Ischemia-Reperfusion and Treatment:
- Induce global ischemia by stopping the perfusion for a defined period (e.g., 30-45 minutes).[15]
- Initiate reperfusion by restarting the flow of the buffer.
- This compound can be included in the perfusion buffer at a desired concentration, either before ischemia (pre-treatment) or at the onset of reperfusion.
4. Functional Assessment:
- Throughout the experiment, monitor cardiac function. This can include inserting a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
- Coronary flow can be measured by collecting the effluent from the heart.[12]
- Assess the recovery of cardiac function during the reperfusion phase compared to the pre-ischemic baseline.
Visualizations
Caption: Protective mechanism of this compound in I/R injury.
Caption: Workflow for in vivo myocardial I/R model.
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the 21-aminosteroid U74389G in a model of chronic myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection of ischemic and reperfused rat myocardium by the nonglucocorticoid 21-aminosteroid this compound, a new inhibitor of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lazaroid, this compound, inhibits inducible nitric oxide synthase activity, reverses vascular failure and protects against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardioprotective effects of the lazaroid U74389G following cold preservation and transplantation of rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effects of Lazaroid this compound on ischemia-reperfusion injury in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lazaroid this compound for cardioplegia-related ischemia-reperfusion injury: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. transonic.com [transonic.com]
- 13. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 14. The isolated perfused rat heart: a model for studying myocardial hypoxia or ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for U-74389G in Organ Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is an unavoidable consequence of organ transplantation, significantly impacting graft function and long-term survival. A key driver of IRI is the excessive production of reactive oxygen species (ROS) upon blood flow restoration, leading to widespread cellular damage through lipid peroxidation. U-74389G, a 21-aminosteroid of the lazaroid family, is a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of free radicals. These properties make it a compelling agent for investigation in the context of organ preservation and transplantation. This document provides a comprehensive overview of the application of this compound in preclinical organ transplantation studies, including its mechanism of action, quantitative effects on key biomarkers, and detailed experimental protocols.
Mechanism of Action
This compound exerts its protective effects primarily by intercalating into the lipid bilayer of cell membranes. This localization allows it to interrupt the chain reaction of lipid peroxidation initiated by ROS. By scavenging lipid peroxyl radicals, this compound preserves membrane integrity and function, mitigating the downstream consequences of oxidative stress, such as inflammation and apoptosis.
Signaling Pathway of Ischemia-Reperfusion Injury and this compound Intervention
Caption: this compound mitigates ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging reactive oxygen species.
Quantitative Data from Preclinical Studies
The efficacy of this compound in ameliorating ischemia-reperfusion injury has been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Organ Transplant Model | Animal Model | This compound Dosage | Outcome Measure | Result (this compound vs. Control) | Citation |
| Small Bowel | Rat | 3 mg/kg (donor) & 6 mg/kg (recipient) | Tissue Malondialdehyde (MDA) | ↓ Significantly Lower (0.53 ± 0.09 vs. 3.66 ± 1 nmol/mg protein) | |
| Small Bowel | Rat | 3 mg/kg (donor) & 6 mg/kg (recipient) | Tissue Myeloperoxidase (MPO) | No significant difference | |
| Kidney | Rat | 10 mg/kg | Blood Creatinine | ↓ Significantly Decreased by 21.02 ± 5.06% | [1] |
| Kidney | Rat | 10 mg/kg | Blood Urea | ↓ Significantly Decreased by 11.35% ± 2.73% | |
| Cerebral Ischemia | Rat | Not specified | Tissue MDA | ↓ Significantly Reduced | [2] |
| Cerebral Ischemia | Rat | Not specified | Superoxide Dismutase (SOD) Activity | ↑ Partially Restored | [2] |
| Cerebral Ischemia | Rat | Not specified | Glutathione (GSH) Concentration | ↑ Partially Restored | [2] |
Table 2: Effect of this compound on Histological and Functional Outcomes
| Organ Transplant Model | Animal Model | This compound Dosage | Outcome Measure | Result (this compound vs. Control) | Citation |
| Small Bowel | Rat | 3 mg/kg (donor) & 6 mg/kg (recipient) | Histological Injury Grade (Park's) | ↓ Significantly Lower (Grade 0-1 vs. 2-3) | |
| Small Bowel | Rat | 3 mg/kg (donor) & 6 mg/kg (recipient) | Bacterial Translocation (Mesenteric Lymph Nodes) | ↓ Significantly Reduced (0 vs. 1.07 log CFU/g) | |
| Heart | Pig | Added to cardioplegic solution | Weaning from Cardiopulmonary Bypass | ↑ Higher proportion (86% vs. 56%, not statistically significant) | |
| Heart | Pig | Added to cardioplegic solution | Left Ventricular Contractility | ↑ Significantly Better Preservation | |
| Heart | Pig | Added to cardioplegic solution | Myocardial Edema | ↓ Significantly Less |
Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in an organ transplantation model.
Preparation and Administration of this compound
-
Reconstitution: this compound is typically supplied as a powder. For in vivo studies, it can be dissolved in a suitable vehicle. A common vehicle is a 20 mM citric acid solution in saline.
-
Dosage: Dosages in preclinical studies have ranged from 3 mg/kg to 10 mg/kg. The optimal dose may vary depending on the animal model and the specific organ.
-
Administration:
-
Intravenous (IV): For systemic administration, this compound can be infused intravenously. The timing of administration is critical, with protocols often involving administration shortly before ischemia, before reperfusion, or both.
-
Preservation Solution: this compound can be added directly to the cold preservation solution used for the organ graft. This ensures direct delivery of the compound to the target organ during the ischemic period.
-
Malondialdehyde (MDA) Assay Protocol (TBARS Method)
This protocol is adapted for the quantification of lipid peroxidation in tissue homogenates.
-
Reagent Preparation:
-
MDA Lysis Buffer: Prepare a buffer containing a butylated hydroxytoluene (BHT) to prevent further sample oxidation.
-
Thiobarbituric Acid (TBA) Solution: Dissolve TBA in glacial acetic acid and water. This solution should be prepared fresh.
-
-
Sample Preparation:
-
Harvested organ tissue should be immediately snap-frozen in liquid nitrogen or placed on ice.
-
Homogenize the tissue on ice in the MDA Lysis Buffer.
-
Centrifuge the homogenate to pellet insoluble material. The supernatant will be used for the assay.
-
-
Assay Procedure:
-
Prepare MDA standards of known concentrations.
-
Add the TBA solution to the standards and tissue homogenate samples.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the MDA standards.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Normalize the MDA concentration to the protein concentration of the tissue homogenate, typically expressed as nmol/mg protein.
-
Myeloperoxidase (MPO) Assay Protocol
This protocol measures MPO activity, an indicator of neutrophil infiltration, in tissue samples.
-
Reagent Preparation:
-
Homogenization Buffer: Prepare a suitable buffer for tissue homogenization.
-
Reaction Buffer: Prepare a buffer containing a substrate for MPO, such as o-dianisidine, and hydrogen peroxide.
-
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples in the homogenization buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
Add the tissue supernatant to the reaction buffer in a microplate.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction with an acid solution.
-
Measure the change in absorbance at a specific wavelength (e.g., 460 nm) using a microplate reader.
-
-
Data Analysis:
-
MPO activity is calculated based on the rate of change in absorbance and is typically expressed as units per gram of tissue (U/g).
-
Translational and Clinical Perspective
While preclinical studies with this compound have shown promise, it is important to consider the translational landscape. A clinical trial investigating a related lazaroid, tirilazad mesylate, in human liver transplantation did not demonstrate an overall improvement in patient outcomes.[3] Although postoperative cholinesterase levels were higher in the tirilazad group, suggesting a potential for earlier recovery of liver function, this did not translate to a shorter stay in the intensive care unit or hospital.[3] These findings underscore the challenges of translating promising preclinical results to the clinical setting and highlight the need for further research to optimize the therapeutic window, dosage, and patient population for lazaroid-based therapies in organ transplantation.
Conclusion
This compound remains a valuable research tool for investigating the mechanisms of ischemia-reperfusion injury and the potential of antioxidant therapies in organ transplantation. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct further studies aimed at mitigating the deleterious effects of IRI and improving the outcomes of organ transplantation. For drug development professionals, the preclinical efficacy of this compound, tempered by the clinical trial results of a related compound, emphasizes the need for a nuanced approach in the development of novel cytoprotective agents for this indication.
References
- 1. Current status of glucocorticoid usage in solid organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Endpoints in Solid Organ Transplantation: Targeting Patient-reported Outcome Measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the antioxidant tirilazad mesylate in human liver transplantation: is there a therapeutic benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of U-74389G as a Neuroprotective Agent
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of U-74389G, a lazaroid compound known for its antioxidant properties. The following protocols detail the experimental design for assessing its efficacy in mitigating oxidative stress-induced neuronal injury, a key pathological feature in various neurodegenerative diseases and acute brain injuries.
Introduction
This compound is a potent inhibitor of iron-dependent lipid peroxidation, positioning it as a promising candidate for therapeutic intervention in conditions where oxidative damage is a primary driver of pathology. Its mechanism of action is centered on its ability to scavenge free radicals and stabilize cell membranes, thereby preventing the cascade of events leading to cellular demise. These protocols outline a series of in vitro experiments to quantify the neuroprotective effects of this compound against oxidative stress.
Experimental Objectives
-
To determine the optimal non-toxic concentration of this compound in a neuronal cell line.
-
To quantify the protective effect of this compound against oxidative stress-induced cell death.
-
To measure the inhibitory effect of this compound on lipid peroxidation.
-
To investigate the modulation of the Nrf2 signaling pathway by this compound as a potential mechanism of its antioxidant action.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from initial cell culture to final data analysis.
Figure 1: Overall experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human neuroblastoma cell line SH-SY5Y.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂).
Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Neuroprotection Assay
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 4.2.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound (determined from Protocol 4.2) for 2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100 µM) and incubate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 4.2.
Protocol 3: Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat as described in Protocol 4.3.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
MDA Reaction: Use a commercial MDA assay kit according to the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the resulting product at the specified wavelength (usually around 532 nm).
-
Data Analysis: Quantify the MDA concentration based on a standard curve and normalize to the total protein concentration.
Protocol 4: Western Blot Analysis of Nrf2 Signaling Pathway
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat as described in Protocol 4.3.
-
Protein Extraction: Extract total protein from the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
This compound Mechanism of Action: Nrf2 Pathway
This compound is hypothesized to exert its antioxidant effects through the activation of the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).
Figure 2: Proposed mechanism of this compound via the Nrf2 signaling pathway.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| This compound (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Toxicity
| Treatment | Cell Viability (% of Control) ± SD |
| Control | 100 ± 6.1 |
| H₂O₂ (100 µM) | |
| This compound (X µM) + H₂O₂ | |
| This compound (Y µM) + H₂O₂ | |
| This compound (Z µM) + H₂O₂ |
Table 3: Effect of this compound on H₂O₂-Induced Lipid Peroxidation (MDA Levels)
| Treatment | MDA (nmol/mg protein) ± SD |
| Control | |
| H₂O₂ (100 µM) | |
| This compound (X µM) + H₂O₂ | |
| This compound (Y µM) + H₂O₂ |
Table 4: Densitometric Analysis of Nrf2 and HO-1 Protein Expression
| Treatment | Relative Nrf2 Expression (Normalized to β-actin) ± SD | Relative HO-1 Expression (Normalized to β-actin) ± SD |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | ||
| This compound (X µM) + H₂O₂ | ||
| This compound (Y µM) + H₂O₂ |
Conclusion
These protocols provide a robust framework for the preclinical evaluation of this compound's efficacy as a neuroprotective agent. The data generated from these experiments will provide valuable insights into its mechanism of action and its potential for further development as a therapeutic for oxidative stress-related neurological disorders.
Troubleshooting & Optimization
Technical Support Center: U-74389G Dosage Optimization for Neuroprotection
Welcome to the technical support center for U-74389G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal neuroprotection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for neuroprotection?
A1: this compound, a 21-aminosteroid or "lazaroid," is a potent inhibitor of lipid peroxidation.[1] Its neuroprotective effects are primarily attributed to its antioxidant properties, specifically its ability to scavenge free radicals and inhibit the iron-dependent degradation of lipids in cell membranes.[2] This action helps to preserve the integrity and function of neuronal and mitochondrial membranes following an oxidative insult, such as in traumatic brain injury (TBI) or cerebral ischemia.[1][3]
Q2: What is a typical effective dose of this compound in rodent models of neurological injury?
A2: The optimal dosage of this compound can vary depending on the animal model and the type of injury. In a rat model of TBI, a combination of intravenous (IV) and intraperitoneal (IP) administration has been shown to be effective. One study found that two IV doses of 1 mg/kg at 15 minutes and 2 hours post-injury, followed by a 3 mg/kg IP dose at 8 hours, was the most effective regimen for protecting mitochondrial function.[4] In models of ischemia-reperfusion injury in rats, a single intravenous dose of 10 mg/kg has been used.[2]
Q3: How should I prepare this compound for in vivo administration?
A3: A common method for preparing this compound for intravenous or intraperitoneal injection involves first dissolving it in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it to the final concentration with a suitable vehicle. For example, this compound can be dissolved in DMSO at 25 mg/mL and then diluted in a 20 mM citric acid solution in saline. It is recommended to prepare working solutions fresh daily by diluting the stock solution with 0.9% saline.
Q4: What are some key considerations for the timing of this compound administration?
A4: The timing of administration is critical for achieving maximal neuroprotection. Studies have shown that administering this compound before the onset of ischemia is more effective than administration before reperfusion.[3] In a TBI model, administration as early as 15 minutes post-injury has been shown to be effective.[4] The therapeutic window will likely vary depending on the specific injury model.
Q5: Are there any known side effects or toxicity associated with this compound?
A5: The available literature from preclinical studies does not highlight significant acute toxicity at neuroprotective doses. However, as with any experimental compound, it is crucial to conduct dose-response studies to determine the therapeutic window and potential for adverse effects in your specific model. One study in rats noted a decrease in platelet count following administration in a hypoxia-reoxygenation model.[5]
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Neuroprotective Effect | - Suboptimal Dosage: The dose may be too low or too high. - Inappropriate Timing of Administration: The therapeutic window for the specific injury model may have been missed. - Poor Bioavailability: Issues with the formulation or administration route may be limiting drug exposure. | - Perform a dose-response study to identify the optimal dosage for your model. - Administer this compound at various time points pre- and post-injury to determine the therapeutic window. - Ensure proper formulation of this compound and consider alternative administration routes if bioavailability is a concern. |
| Precipitation of this compound in Solution | - Solubility Issues: this compound has limited aqueous solubility. - Improper Formulation: The concentration of the organic solvent may be too low in the final solution. | - Follow the recommended formulation protocol, ensuring the initial dissolution in DMSO before dilution. - Prepare fresh solutions daily and visually inspect for any precipitation before administration. |
| Inconsistent Results Between Animals | - Variability in Injury Severity: The extent of the initial neurological injury may differ between animals. - Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. | - Implement stringent quality control measures to ensure consistent injury induction. - Use precise techniques for drug administration and ensure all personnel are properly trained. |
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Cell Toxicity | - High Concentration of this compound: The concentration used may be cytotoxic to the specific cell type. - Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | - Perform a concentration-response assay to determine the optimal non-toxic concentration of this compound. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Difficulty Dissolving this compound in Culture Medium | - Poor Aqueous Solubility: this compound is lipophilic and does not readily dissolve in aqueous media. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. |
| Contamination of Cell Cultures | - Non-sterile Technique: Introduction of bacteria, yeast, or mold during experimental procedures. | - Adhere to strict aseptic techniques when preparing and administering this compound solutions to cell cultures. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound for Neuroprotection in Rodent Models
| Animal Model | Dosage | Administration Route | Timing of Administration | Key Findings | Reference |
| Traumatic Brain Injury (Rat) | 1 mg/kg (IV) x 2 + 3 mg/kg (IP) | Intravenous and Intraperitoneal | 15 min and 2 hr post-injury (IV), 8 hr post-injury (IP) | Improved mitochondrial respiration and reduced lipid peroxidation. | [4] |
| Ischemia-Reperfusion (Rat) | 10 mg/kg | Intravenous | At the time of reperfusion | Decreased creatinine levels, indicating improved renal function. | [2] |
| Focal Cerebral Ischemia (Rat) | Not specified | Intravenous | Before ischemia or before reperfusion | Reduced lipid peroxidation and apoptosis. | [3] |
Table 2: In Vitro Concentrations of this compound for Antioxidant Effects
| Cell/System | Concentration | Key Findings | Reference |
| LDL peroxidation assay | 20 µM | Reduced LDL oxidation and α-tocopherol disappearance. | [1] |
| Guinea-pig lens homogenate | 10 µM (10-5 M) | Inhibited iron-induced lipid peroxidation. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model of Traumatic Brain Injury
This protocol is adapted from a study demonstrating the neuroprotective effects of this compound on mitochondrial function following TBI.[4]
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Preparation of this compound Solution:
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Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL.
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Prepare a stock solution by diluting the DMSO-dissolved this compound in a 20 mM citric acid solution (dissolved in 0.9% saline).
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On the day of the experiment, prepare fresh working solutions by diluting the stock solution with 0.9% saline to the desired final concentration for injection.
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Animal Model:
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Induce a controlled cortical impact (CCI) injury in anesthetized rats.
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Dosing Regimen:
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Administer a 1 mg/kg intravenous (IV) injection of this compound at 15 minutes post-injury.
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Administer a second 1 mg/kg IV injection at 2 hours post-injury.
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Administer a 3 mg/kg intraperitoneal (IP) injection at 8 hours post-injury.
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Outcome Measures:
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At a predetermined time point (e.g., 72 hours post-injury), sacrifice the animals and isolate brain tissue.
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Assess mitochondrial respiration rates and levels of lipid peroxidation markers (e.g., 4-HNE and acrolein) in cortical mitochondria.
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Visualizations
References
- 1. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antiox.org [antiox.org]
- 5. Antioxidant 21-aminosteroid "this compound" ameliorates the short-time effect of hypoxia-reoxygenation on the platelet count in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-74389G In Vivo Studies
Welcome to the technical support center for U-74389G in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during animal experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 21-aminosteroid (lazaroid) that functions as a potent antioxidant. Its primary mechanism involves the inhibition of iron-dependent lipid peroxidation, protecting cell membranes from oxidative damage. It is particularly effective in mitigating ischemia-reperfusion injury in various animal models, including heart, liver, and kidney.[1][2] this compound also exhibits anti-inflammatory properties.
Q2: What is the recommended solvent and formulation for in vivo administration of this compound?
A2: this compound is soluble in DMSO (at 25 mg/mL) and ethanol (at 20-25 mg/mL) but is insoluble in water.[1][3] For in vivo studies, a common approach is to first dissolve this compound in DMSO to create a stock solution. This stock can then be further diluted with other vehicles for administration. Two suggested formulations are:
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A multi-component vehicle: After dissolving in DMSO, add PEG300, followed by Tween 80, and finally ddH2O, ensuring the solution is clear after each addition.
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An oil-based vehicle: After dissolving in DMSO, add corn oil.
Q3: What is a typical effective dose of this compound in rodent models of ischemia-reperfusion injury?
A3: Based on several studies in rats, a commonly used and effective intravenous dose is 10 mg/kg body weight.[4] However, the optimal dose may vary depending on the specific animal model, the target organ, and the experimental conditions.
Q4: Are there any known adverse effects of this compound in animal models?
A4: While generally considered protective, one study in a swine model of pancreatic ischemia-reperfusion noted that edema was more pronounced in the this compound treated group.[5] Researchers should carefully monitor for unexpected physiological changes and consider including histological analysis to assess for any potential adverse effects in their specific model.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound for in vivo administration.
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Possible Cause: this compound is poorly soluble in aqueous solutions.
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Solution:
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Do not attempt to dissolve this compound directly in water or saline.
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Use an appropriate organic solvent for initial dissolution. DMSO and ethanol are recommended.[1][3]
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Prepare a concentrated stock solution in DMSO (e.g., at 25 mg/mL).
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For the final formulation, slowly add the DMSO stock to a suitable vehicle like a mixture of PEG300, Tween 80, and ddH2O, or corn oil. Ensure vigorous mixing after each addition to maintain solubility. Physical methods such as vortexing or sonication can aid in this process.
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Problem 2: Inconsistent or variable results between experimental animals.
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Possible Causes:
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Inconsistent drug administration.
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Variability in the surgical procedure for inducing ischemia-reperfusion.
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Individual animal responses.
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Solutions:
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Standardize Administration: Ensure the drug formulation is homogenous and administered consistently across all animals. For intravenous administration, confirm proper catheter placement and infusion rate.
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Refine Surgical Technique: Practice and standardize the surgical procedures to ensure the duration of ischemia and the process of reperfusion are as uniform as possible.
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Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
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Blinding: Whenever possible, the researcher administering the drug and assessing the outcomes should be blinded to the treatment groups to reduce bias.
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Problem 3: Lack of a clear dose-response relationship.
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Possible Cause: The dose range selected may be too narrow or may fall on the plateau of the dose-response curve. Biological responses to antioxidants can sometimes be non-linear or even U-shaped (hormesis).
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Solutions:
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Conduct a Pilot Study: Before a large-scale experiment, perform a pilot study with a wide range of doses to identify the optimal dose range for your model.
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Expand the Dose Range: Test both lower and higher doses than initially planned to capture the full spectrum of the response.
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Consider Non-linear Curve Fitting: Analyze the dose-response data using models that can accommodate non-linear relationships.
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Experimental Protocols
Ischemia-Reperfusion Model in Rats
This protocol is a synthesis of methodologies described in multiple studies.[4]
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Animal Preparation: Use Wistar rats (or another appropriate strain) of a specific weight range (e.g., 230-250g). House the animals in standard laboratory conditions with free access to food and water for at least 7 days to allow for acclimatization.
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Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail).
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Surgical Procedure:
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Perform a midline laparotomy to expose the abdominal aorta.
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Induce ischemia by clamping the inferior aorta above the renal arteries with a non-traumatic vascular clamp for a defined period (e.g., 45 minutes).
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After the ischemic period, remove the clamp to initiate reperfusion.
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Drug Administration:
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Prepare this compound in a suitable vehicle as described in the FAQs.
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Administer this compound (e.g., 10 mg/kg) intravenously, typically through the inferior vena cava, at the onset of reperfusion.
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The control group should receive an equivalent volume of the vehicle.
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-
Sample Collection and Analysis:
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Collect blood samples at specific time points during reperfusion (e.g., 60 and 120 minutes) for biochemical analysis (e.g., creatinine, TNF-α).
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At the end of the experiment, euthanize the animals and collect tissue samples for histological examination or other molecular analyses.
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Quantitative Data Summary
| Parameter | Animal Model | Treatment | Reperfusion Time | Result | p-value | Reference |
| Creatinine | Rat | 10 mg/kg this compound | 60 & 120 min | 21.02% decrease | p = 0.0001 | [2][3] |
| Mean Platelet Volume (MPV) | Rat | 10 mg/kg this compound | 60 & 120 min | 12.77% increase | p = 0.0001 | [6] |
| Red Blood Cell Distribution Width (RDW) | Rat | 10 mg/kg this compound | 60 & 120 min | 4.96% decrease | p = 0.0175 | [7] |
| TNF-α (in pancreatic tissue) | Swine | 10 mg/kg this compound | 120 min | No significant difference | p = 0.863 | [5] |
| Pancreatic Edema | Swine | 10 mg/kg this compound | 120 min | More pronounced in treated group | p = 0.020 | [5] |
Visualizations
Caption: Mechanism of action of this compound in preventing cell membrane damage.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting decision tree for common issues in this compound studies.
References
- 1. Enzo Life Sciences this compound (100mg). CAS: 153190-29-5, Quantity: Each of | Fisher Scientific [fishersci.com]
- 2. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on pancreas ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G solubility issues and preparation for injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and preparation of U-74389G for injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate, is a potent antioxidant. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation, which helps to protect cells from oxidative damage. This makes it a subject of interest in research related to ischemia-reperfusion injury and other conditions involving oxidative stress.
Q2: What is the salt form of the commonly available this compound?
A2: this compound is typically supplied as a maleate salt. The inclusion of maleate can improve the aqueous solubility and stability of the compound.
Q3: What are the known solvents for this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Its aqueous solubility is significantly lower.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS for in vivo studies?
A4: Direct dissolution of this compound in physiological buffers like Phosphate Buffered Saline (PBS) at high concentrations is challenging due to its low aqueous solubility (48.2 µg/mL at pH 7.4).[2] For intravenous injections, a formulation strategy is typically required.
Q5: Are there any established methods for preparing this compound for intravenous injection?
A5: While specific, publicly available protocols for this compound are scarce, a common approach for similar poorly water-soluble compounds is the use of a co-solvent system. A patent for the related lazaroid compound, tirilazad mesylate, describes a parenteral formulation using a co-solvent. Another potential strategy is the use of cyclodextrins to form inclusion complexes and enhance aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of the stock solution in aqueous media. | The concentration of the organic solvent in the final solution is too low to maintain the solubility of this compound. | 1. Increase the proportion of the organic co-solvent in the final injection volume, ensuring it remains within safe limits for the animal model. 2. Consider using a different formulation approach, such as a cyclodextrin-based vehicle. 3. Prepare a more dilute stock solution. |
| Difficulty in dissolving this compound powder. | Inadequate solvent volume or insufficient mixing. | 1. Ensure the correct volume of solvent is used according to the desired stock concentration and known solubility limits. 2. Use vortexing or sonication to aid dissolution. Gentle warming may also be effective, but the stability of the compound under these conditions should be considered. |
| Phase separation or cloudiness in the final injection solution. | The compound is coming out of solution due to poor solubility in the final vehicle. | 1. The formulation is not optimal. Re-evaluate the co-solvent system or consider alternative solubilization techniques. 2. Ensure all components of the vehicle are fully dissolved before adding the this compound stock solution. |
| Observed toxicity or adverse effects in animal models. | The vehicle itself may be causing toxicity, particularly at higher concentrations of organic co-solvents. | 1. Reduce the concentration of the organic co-solvent in the final injection volume. 2. Run a vehicle-only control group to assess the toxicity of the formulation components. 3. Consider alternative, less toxic formulation strategies like cyclodextrin-based formulations. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| Aqueous solution at pH 7.4 | 48.2 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection using a Co-Solvent System
This protocol is a suggested method based on the known solubility of this compound and common formulation techniques for poorly water-soluble compounds. Researchers should optimize this protocol for their specific experimental needs.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile, injectable grade
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Ethanol (95-100%), sterile, injectable grade
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Propylene Glycol (PG), sterile, injectable grade
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Saline (0.9% NaCl), sterile, for injection
-
Sterile, pyrogen-free vials and syringes
Procedure:
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Prepare the Co-Solvent Vehicle:
-
In a sterile vial, prepare the co-solvent vehicle by mixing DMSO, ethanol, and propylene glycol. A common starting ratio is 1:1:2 (v/v/v). For example, to prepare 4 mL of the vehicle, mix 1 mL of DMSO, 1 mL of ethanol, and 2 mL of propylene glycol.
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Ensure the components are thoroughly mixed.
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-
Prepare the this compound Stock Solution:
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Weigh the required amount of this compound powder.
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Add the co-solvent vehicle to the this compound powder to achieve a high-concentration stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of the co-solvent vehicle.
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Vortex or sonicate until the powder is completely dissolved.
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Prepare the Final Injection Solution:
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Calculate the volume of the stock solution needed for the desired dose (e.g., 10 mg/kg).
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On the day of the experiment, dilute the stock solution with sterile saline to the final injection volume. It is crucial to add the stock solution to the saline and mix immediately to prevent precipitation.
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The final concentration of the co-solvent in the injection solution should be minimized to reduce potential toxicity. A final co-solvent concentration of 10-20% is often a reasonable starting point.
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Example Calculation for a 10 mg/kg dose in a 250g rat:
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Dose: 10 mg/kg * 0.25 kg = 2.5 mg
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Stock Solution (10 mg/mL): 2.5 mg / 10 mg/mL = 0.25 mL
-
Final Injection Volume (assuming 1 mL): Dilute 0.25 mL of the stock solution with 0.75 mL of sterile saline.
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Final Co-solvent Concentration: 25%
Protocol 2: Conceptual Approach for Preparation using Cyclodextrins
Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade
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Sterile water for injection
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Sterile, pyrogen-free vials and syringes
Procedure:
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Prepare the HP-β-CD Solution:
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Prepare a solution of HP-β-CD in sterile water for injection. A concentration of 20-40% (w/v) is a common starting point.
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Form the Inclusion Complex:
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Add the this compound powder to the HP-β-CD solution.
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Stir or sonicate the mixture for several hours, or overnight, at room temperature to facilitate the formation of the inclusion complex.
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-
Prepare the Final Injection Solution:
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The resulting solution should be a clear solution of the this compound-cyclodextrin complex.
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This solution can be administered directly or further diluted with sterile saline if necessary.
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Visualizations
Caption: Experimental workflow for preparing this compound for intravenous injection.
Caption: Troubleshooting logic for precipitation issues during this compound solution preparation.
References
Technical Support Center: U-74389G In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing U-74389G in in vivo experiments. The information addresses potential off-target effects and other experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 21-aminosteroid, part of the lazaroid family of compounds. Its primary mechanism of action is the inhibition of lipid peroxidation in cell membranes. It acts as a potent antioxidant, scavenging oxygen free radicals to protect cells from oxidative damage, particularly during events like ischemia-reperfusion.
Q2: What are the known or potential "off-target" effects of this compound in vivo?
A2: Traditional off-target effects, such as binding to unintended receptors, are not well-characterized for this compound. However, its potent antioxidant properties can lead to a range of physiological changes that may be considered off-target depending on the experimental context. These include alterations in renal function parameters, hematological profiles, and serum protein levels.
Q3: Are there any observed effects of this compound on renal function?
A3: Yes, studies in rat models of ischemia-reperfusion injury have shown that this compound administration can significantly decrease serum creatinine and urea levels.[1][2][3] This suggests an improvement in renal function, likely due to the protection of kidney cells from oxidative stress.[1][2] Researchers should be aware of this potential modulation of renal biomarkers.
Q4: Does this compound influence hematological parameters?
A4: In studies involving hypoxia-reoxygenation injury in rats, this compound has been observed to significantly increase the mean platelet volume (MPV).[4] This could have implications for blood clotting and coagulation pathophysiology. Additionally, it has been shown to decrease the red blood cell distribution width (RDW).[5]
Q5: Can this compound affect serum protein levels?
A5: Yes, in a rat model of liver ischemia-reperfusion, this compound administration led to a significant decrease in serum albumin levels.[6] The antioxidant capacity of the drug is thought to be associated with albumin catabolism.
Q6: Are there any reported effects of this compound on hormone levels?
A6: A study comparing the effects of erythropoietin and this compound in a rat ischemia-reperfusion model reported a non-significant hypertestosteronemic (increase in testosterone) effect of this compound.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in kidney function markers (e.g., decreased creatinine). | This is a known physiological effect of this compound due to its antioxidant and renal-protective properties. | - Acknowledge this as a potential drug effect rather than an experimental artifact.- Include appropriate control groups (vehicle-only) to isolate the effect of this compound.- Consider measuring additional markers of kidney injury to get a comprehensive picture. |
| Alterations in platelet parameters (e.g., increased Mean Platelet Volume). | This compound has been shown to affect platelet volume, which may influence coagulation. | - If your research is sensitive to coagulation status, consider performing a more detailed coagulation panel.- Ensure baseline hematological parameters are measured before drug administration for accurate comparison. |
| Lower than expected serum albumin levels in treated animals. | This may be a consequence of the antioxidant activity of this compound influencing albumin metabolism. | - Account for this potential effect in the interpretation of your results, especially in studies where albumin is a key biomarker.- Measure and compare total protein levels in addition to albumin. |
| Variability in drug efficacy between experiments. | The therapeutic window and efficacy of lazaroids can be influenced by the timing of administration relative to the injury. | - Standardize the administration protocol strictly, particularly the timing in relation to the induced injury (e.g., ischemia).- Ensure consistent drug formulation and vehicle across all experiments. |
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in various in vivo rat models.
| Parameter | Animal Model | Effect of this compound | Significance (p-value) | Reference |
| Serum Creatinine | Renal Ischemia-Reperfusion | Decreased by 21.02% ± 5.06% | p = 0.0001 | [1][2] |
| Serum Urea | Renal Ischemia-Reperfusion | Decreased by 11.35% ± 2.73% | P=0.0001 | [3] |
| Serum Albumin | Liver Ischemia-Reperfusion | Decreased by 3.63% ± 0.87% | p = 0.0001 | [6] |
| Mean Platelet Volume (MPV) | Hypoxia-Reoxygenation | Increased by 12.77% ± 3.07% | p = 0.0001 | [4] |
| Red Blood Cell Distribution Width (RDW) | Hypoxia-Reoxygenation | Decreased by 4.96% + 2.27% | p = 0.0175 | [5] |
| Serum Testosterone | Ischemia-Reperfusion | Non-significant increase of 0.111% ± 0.179% | p=0.5245 | [7][8] |
Experimental Protocols
Renal Ischemia-Reperfusion Injury Model in Rats
This protocol is a summary of the methodology used in studies investigating the effect of this compound on renal function.[1]
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Animal Model: Male Wistar rats (specific weight range, e.g., 230g).
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Acclimatization: Animals are housed under standard laboratory conditions for at least 7 days prior to the experiment with free access to food and water.
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Anesthesia: Administer appropriate anesthesia (e.g., intraperitoneal ketamine and xylazine).
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Surgical Procedure:
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Perform a midline laparotomy to expose the renal pedicles.
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Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for a specified duration (e.g., 45 minutes).
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After the ischemic period, remove the clamps to allow reperfusion.
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Drug Administration:
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This compound is administered intravenously at a dosage of 10 mg/kg body weight immediately after the onset of reperfusion.
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Control groups receive a vehicle-only injection.
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Reperfusion Period: Allow reperfusion for a defined period (e.g., 60 or 120 minutes).
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Sample Collection: At the end of the reperfusion period, collect blood samples via cardiac puncture for biochemical analysis (e.g., serum creatinine and urea).
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Euthanasia: Euthanize the animals using an approved method.
Visualizations
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the antioxidant drug this compound on urea levels during ischemia reperfusion injury in rats | Italian Journal of Medicine [italjmed.org]
- 4. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antiox.org [antiox.org]
- 8. antiox.org [antiox.org]
Interpreting unexpected results with U-74389G treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with U-74389G treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 21-aminosteroid, also known as a lazaroid, that functions as a potent antioxidant. Its primary mechanism involves the inhibition of iron-dependent lipid peroxidation in cell membranes.[1][2] It acts as a scavenger of oxygen free radicals, thereby protecting cells from oxidative damage, particularly in the context of ischemia-reperfusion injury and trauma.[1][3]
Q2: What are the common experimental models in which this compound has been shown to be effective?
A2: this compound has demonstrated efficacy in various preclinical models, including:
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Traumatic Brain Injury (TBI): It has been shown to reduce superoxide anion concentrations and improve mitochondrial function following TBI.
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Ischemia-Reperfusion Injury: Studies have shown protective effects in models of cerebral, renal, and intestinal ischemia-reperfusion.[4]
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Spinal Cord Injury: Lazaroids, including this compound, have shown benefits in experimental spinal cord trauma.[3]
Q3: Are there any known off-target effects of this compound?
A3: Some studies have reported effects of this compound that may be considered off-target depending on the context of the research. These include an increase in mean platelet volume (MPV) and a non-significant hypertestosteronemic effect.[5][6]
Troubleshooting Guides for Unexpected Results
Issue 1: Lack of Efficacy or Adverse Effects in Pancreatic Ischemia-Reperfusion Models
Q: We are not observing the expected protective effects of this compound in our swine model of pancreatic ischemia-reperfusion. In fact, we have noted increased edema in the treated group. Why might this be happening?
A: This is a critical observation that has been reported in the literature. A study using a swine model of pancreatic ischemia-reperfusion found that this compound administration did not result in a significant therapeutic benefit and was associated with more pronounced edema.
Potential Explanations and Troubleshooting:
-
Species-Specific Differences: The response to this compound may vary across different animal models. The swine model may have a different pathophysiological response in the pancreas compared to rodent models where protective effects have been more consistently observed.
-
Dose and Timing of Administration: The dose of 10 mg/kg administered intravenously post-ischemia in the swine study may not be optimal for this specific model and organ system. It is possible that a different dosing regimen or pre-ischemic administration could yield different results.
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Complexity of Pancreatic Injury: Pancreatic ischemia-reperfusion injury is a complex process involving not only oxidative stress but also a robust inflammatory cascade and enzymatic auto-digestion. While this compound targets oxidative stress, it may not sufficiently counteract the other pathological mechanisms at play in the pancreas. The increased edema could be an indirect consequence of altering the complex injury cascade.
Experimental Recommendations:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal concentration of this compound in your specific model.
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Timing of Administration: Compare the effects of pre-ischemic versus post-ischemic administration.
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Comprehensive Endpoint Analysis: In addition to markers of oxidative stress, analyze markers of inflammation (e.g., cytokine levels) and tissue damage specific to the pancreas.
Logical Relationship: this compound in Pancreatic Ischemia-Reperfusion
Caption: Troubleshooting logic for unexpected edema with this compound.
Issue 2: Dissociation of Antioxidant Effect and Cerebral Blood Flow
Q: In our traumatic brain injury model, this compound effectively reduced superoxide anion levels, but we did not observe a corresponding improvement in cerebral blood flow. Is this expected?
A: Yes, this dissociation has been observed in a study with a rat fluid percussion injury model. This compound administration at a dose of 3 mg/kg significantly reduced superoxide anion concentrations 60 minutes after TBI but had no significant effect on local cerebral blood flow.
Potential Explanations and Troubleshooting:
-
Multiple Factors Regulating Cerebral Blood Flow: Post-traumatic reductions in cerebral blood flow are multifactorial and not solely dependent on superoxide anion levels. Other factors such as endothelial dysfunction, microthrombosis, and the release of vasoconstrictive mediators play significant roles.
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Limited Penetration: While this compound is effective at the endothelial level, its penetration into the brain parenchyma to directly affect neuronal and glial cells that might also influence blood flow could be limited.[7]
-
Timing of Measurement: The single time point of 60 minutes post-injury may not be sufficient to observe changes in cerebral blood flow, which may occur at later time points.
Experimental Recommendations:
-
Broader Mechanistic Investigation: Investigate other pathways involved in post-traumatic cerebral blood flow reduction, such as markers of endothelial activation and platelet aggregation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in the brain tissue to correlate with its effects.
-
Extended Time-Course Study: Monitor cerebral blood flow and superoxide levels at multiple time points post-injury.
Experimental Workflow: TBI Model and this compound Treatment
Caption: Workflow for investigating this compound's effects in a TBI model.
Issue 3: Increased Mean Platelet Volume (MPV)
Q: We have observed a significant increase in mean platelet volume (MPV) in rats treated with this compound in our hypoxia-reoxygenation model. What is the potential mechanism for this, and what are the implications?
A: An increase in MPV following this compound administration has been reported in a rat model of hypoxia-reoxygenation.[5][8] While the precise mechanism is not fully elucidated in the context of this compound, an elevated MPV generally reflects the presence of larger, more reactive platelets.
Potential Mechanisms and Implications:
-
Stimulation of Thrombopoiesis: this compound might directly or indirectly stimulate megakaryocytes in the bone marrow to produce and release larger platelets. In inflammatory conditions, cytokines like IL-3 and IL-6 can stimulate thrombopoiesis.[9]
-
Release of Young Platelets: Larger platelets are often younger and more metabolically and enzymatically active. The increase in MPV could indicate an accelerated release of these newer platelets from the bone marrow.
-
Platelet Activation: While this compound is an antioxidant, the complex signaling environment of hypoxia-reoxygenation could still lead to platelet activation, and MPV is considered a marker of this.[10][11]
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Implications for Coagulation: An increased MPV is associated with a higher thrombotic potential.[10] This could be a critical consideration in studies where coagulation is a relevant endpoint.
Experimental Recommendations:
-
Assess Platelet Function: Perform platelet aggregation assays in response to various agonists to determine if the larger platelets are indeed more reactive.
-
Measure Markers of Thrombopoiesis: Analyze levels of thrombopoietin (TPO) and other cytokines known to influence platelet production.
-
Evaluate Coagulation Parameters: Measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) to assess the overall impact on the coagulation cascade.
Signaling Pathway: Potential this compound Effect on Platelets
Caption: Hypothetical pathway of this compound's effect on mean platelet volume.
Data Presentation
Table 1: Summary of Unexpected Quantitative Results with this compound Treatment
| Parameter | Animal Model | Experimental Condition | Direction of Change | Magnitude of Change | Reference |
| Edema | Swine | Pancreatic Ischemia-Reperfusion | Increase | More pronounced (p=0.020) | |
| Cerebral Blood Flow | Rat | Traumatic Brain Injury | No significant change | - | |
| Mean Platelet Volume (MPV) | Rat | Hypoxia-Reoxygenation | Increase | 12.77 ± 3.07% (p=0.0001) | [5] |
| Testosterone | Rat | Ischemia-Reperfusion | Non-significant increase | 0.111% ± 0.179% (p=0.5245) | [6] |
| Creatinine | Rat | Ischemia-Reperfusion | Decrease | 21.02 ± 5.06% (p=0.0001) | [4][12] |
| Hematocrit | Rat | Hypoxia-Reoxygenation | Increase | 3.16% ± 1.33% (p=0.0196) | [13] |
| Red Blood Cell Distribution Width (RDW) | Rat | Hypoxia-Reoxygenation | Decrease | 4.96% ± 2.27% (p=0.0175) | [14] |
Experimental Protocols
Protocol 1: Swine Model of Pancreatic Ischemia-Reperfusion
This protocol is a summary of the methodology described in the study that observed increased edema with this compound treatment.
-
Animal Model: Landrace pigs (28-35 kg).
-
Anesthesia: Administer appropriate anesthesia and maintain throughout the procedure.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the pancreas.
-
Induce pancreatic ischemia by clamping the vascular supply to a segment of the pancreas for 30 minutes.
-
-
Treatment:
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Control Group: Following the 30-minute ischemic period, remove the clamps to allow for 120 minutes of reperfusion.
-
This compound Group: At the onset of reperfusion, administer this compound (10 mg/kg) intravenously via the inferior vena cava. Allow for 120 minutes of reperfusion.
-
-
Sample Collection: Collect blood and tissue samples at baseline, and at 30, 60, 90, and 120 minutes post-reperfusion.
-
Endpoint Analysis:
-
Histopathology: Evaluate pancreatic tissue for edema, hemorrhage, leukocyte infiltration, and necrosis.
-
Biochemical Analysis: Measure serum levels of pancreatic enzymes and markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α).
-
Protocol 2: Rat Model of Hypoxia-Reoxygenation for MPV Measurement
This protocol is based on the study that reported an increase in MPV with this compound.[5][8]
-
Animal Model: Wistar rats (mean weight ~230 g).
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Anesthesia: Anesthetize the rats and maintain anesthesia for the duration of the experiment.
-
Surgical Procedure:
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Perform a laparotomy and induce hypoxia by clamping the inferior aorta above the renal arteries for 45 minutes.
-
-
Treatment:
-
Control Groups: After 45 minutes of hypoxia, remove the clamp and allow for either 60 minutes or 120 minutes of reoxygenation.
-
This compound Groups: At the beginning of reoxygenation, administer this compound (10 mg/kg) intravenously. Allow for either 60 minutes or 120 minutes of reoxygenation.
-
-
Sample Collection: Collect blood samples from the inferior vena cava at the end of the reoxygenation period into tubes containing an appropriate anticoagulant.
-
Endpoint Analysis:
-
Hematological Analysis: Measure Mean Platelet Volume (MPV) using an automated hematology analyzer within a standardized time frame after blood collection to ensure accuracy.[15]
-
References
- 1. Validate User [academic.oup.com]
- 2. COMPARISON OF VARIOUS LAZAROID COMPOUNDS FOR PROTECTION AGAINST ISCHEMIC LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antiox.org [antiox.org]
- 7. researchgate.net [researchgate.net]
- 8. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mean Platelet Volume (MPV): New Perspectives for an Old Marker in the Course and Prognosis of Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mean platelet volume: a link between thrombosis and inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mean platelet volume as an indicator of platelet activation: methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Acute Hematopoietic Capacities of Erythropoietin and this compound Concerning Hematocrit Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mean platelet volume reproducibility and association with platelet activity and anti-platelet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of U-74389G to the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of U-74389G to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. Formulation and Administration
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What are the recommended solvents for dissolving this compound for in vivo administration? this compound is a lipophilic compound. While specific solubility data is not readily available in all solvents, for preclinical studies, it is often formulated in vehicles suitable for lipophilic drugs. These may include DMSO, followed by dilution in an aqueous vehicle like saline or phosphate-buffered saline (PBS), or formulated in lipid-based carriers. It is crucial to perform small-scale solubility and stability tests in your chosen vehicle before preparing a large batch for animal studies.
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What are the recommended routes of administration for CNS delivery of this compound in preclinical models? The choice of administration route depends on the experimental goals and the formulation.
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Systemic administration (Intravenous - IV, Intraperitoneal - IP): These routes are less invasive but require the compound to cross the blood-brain barrier (BBB). IV administration provides rapid and complete bioavailability into the bloodstream, while IP administration results in slower absorption. Many preclinical studies with this compound have utilized IV administration.[1]
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Direct CNS administration (Intracerebroventricular - ICV, Intrathecal - IT): These are more invasive methods that bypass the BBB and deliver the compound directly to the CNS.[2][3][4][5] This can be useful for confirming the central effects of the drug, independent of its ability to cross the BBB.
-
2. CNS Penetration and Efficacy
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How can the delivery of this compound across the blood-brain barrier be enhanced? Due to its lipophilic nature, this compound has the potential to cross the BBB, but its efficiency can be limited. Nanoparticle-based delivery systems are a promising strategy to improve CNS penetration.[6][7][8] These formulations can protect the drug from degradation, control its release, and be surface-modified with ligands to target receptors at the BBB, such as the transferrin receptor, to facilitate receptor-mediated transcytosis.[7][9][10][11]
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What is the expected brain-to-plasma concentration ratio for this compound? The brain-to-blood ratio is a measure of a drug's ability to cross the BBB.[12] Specific brain-to-plasma concentration ratios for this compound are not widely published. This ratio is highly dependent on the formulation, dose, and time point of measurement. For novel formulations, it is essential to experimentally determine this ratio.
3. Analytical Methodologies
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What are the standard methods for extracting this compound from brain tissue and plasma? While a specific protocol for this compound is not detailed in the available literature, a general approach for small molecules in brain tissue involves homogenization followed by protein precipitation and/or solid-phase extraction (SPE).[13][14][15][16] For plasma samples, protein precipitation or liquid-liquid extraction are common methods.
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Which analytical techniques are suitable for quantifying this compound? High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and selectivity.
4. Experimental Design
-
What are the appropriate controls for in vivo experiments with this compound?
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Negative Control: A group of animals receiving only the vehicle used to dissolve this compound. This is crucial to ensure that the observed effects are due to the drug and not the vehicle.[17]
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Positive Control: In some CNS injury models, a well-characterized neuroprotective agent could be used as a positive control to validate the experimental setup.[18]
-
Sham Group: In surgical models of CNS injury, a sham group that undergoes the surgical procedure without the injury is essential to control for the effects of the surgery itself.
-
-
What are the key downstream biomarkers to measure to confirm the mechanism of action of this compound in the CNS? this compound is known to be a potent inhibitor of lipid peroxidation. Therefore, measuring biomarkers of oxidative stress and lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), in brain tissue is recommended. Additionally, assessing markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and inflammation can provide further evidence of its neuroprotective effects.
Troubleshooting Guides
Issue 1: Formulation and Administration Problems
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle.- Change in pH or temperature. | - Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, polyethylene glycol).- Prepare the formulation fresh before each experiment.- Maintain a constant temperature during preparation and administration. |
| Adverse reactions or toxicity in animals | - Toxicity of the vehicle (e.g., high concentration of DMSO).- The dose of this compound is too high.- Rapid rate of IV injection. | - Conduct a vehicle toxicity study by administering the vehicle alone to a group of animals.[19]- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Administer IV injections slowly. |
Issue 2: Low CNS Penetration and Efficacy
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of neuroprotective effect | - Insufficient CNS penetration of this compound.- The therapeutic window was missed.- Inappropriate dose. | - Consider using a nanoparticle-based formulation to enhance BBB penetration.[6][7][8]- Optimize the timing of administration relative to the CNS injury.- Perform a dose-escalation study to find the optimal therapeutic dose. |
| Nanoparticle formulation does not improve CNS delivery | - Suboptimal nanoparticle characteristics (size, charge, ligand density).- Instability of the formulation in vivo. | - Characterize the physicochemical properties of your nanoparticles (size, zeta potential, encapsulation efficiency).[9][20][21]- Ensure the particle size is optimal for BBB transit (generally <200 nm).[9][22]- Evaluate the stability of the formulation in plasma. |
Issue 3: Analytical and Bioanalytical Difficulties
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound during extraction | - Inefficient extraction method.- Degradation of the compound during sample processing. | - Optimize the extraction solvent and pH.- Test different extraction techniques (protein precipitation, liquid-liquid extraction, solid-phase extraction).- Add antioxidants or work at low temperatures to minimize degradation. |
| High variability in concentration measurements | - Inconsistent sample collection or processing.- Analytical instrument instability. | - Standardize all sample handling procedures.- Use an internal standard for LC-MS/MS analysis to correct for variability.- Regularly calibrate and maintain the analytical instrument. |
Quantitative Data Summary
Table 1: Key Parameters for Nanoparticle-Based CNS Drug Delivery
| Parameter | Typical Range | Rationale for CNS Delivery |
| Particle Size | < 200 nm | Smaller particles can more easily cross the BBB.[9][22] |
| Zeta Potential | Slightly negative or positive | Surface charge influences stability and interaction with the BBB.[20] |
| Encapsulation Efficiency | > 70% | High encapsulation ensures a sufficient amount of drug is carried by the nanoparticles.[9][21] |
Experimental Protocols
Protocol 1: General Procedure for in vivo Evaluation of this compound in a Rat Model of Focal Cerebral Ischemia
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Animal Model: Induce focal cerebral ischemia in rats (e.g., by middle cerebral artery occlusion - MCAO).
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Groups:
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Sham group (surgery without MCAO).
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Vehicle control group (MCAO + vehicle).
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This compound treatment group (MCAO + this compound formulation).
-
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Formulation Preparation: Prepare the this compound formulation (e.g., dissolved in a suitable vehicle or as a nanoparticle suspension) immediately before use.
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Administration: Administer the formulation at a predetermined dose (e.g., 10 mg/kg) and time point relative to the ischemic insult (e.g., at the time of reperfusion) via the desired route (e.g., IV).[1]
-
Monitoring: Monitor the animals for neurological deficits at various time points.
-
Sample Collection: At the end of the experiment, collect blood and perfuse the brain with saline to remove intravascular blood. Harvest the brain tissue.
-
Analysis:
-
Measure the infarct volume (e.g., by TTC staining).
-
Quantify this compound concentrations in plasma and brain homogenates using LC-MS/MS.
-
Assess biomarkers of oxidative stress and apoptosis in brain tissue.
-
Protocol 2: General Method for Extraction of a Lipophilic Small Molecule from Brain Tissue
-
Homogenization: Homogenize a known weight of brain tissue in a suitable buffer (e.g., PBS) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the drug.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizations
Caption: Proposed neuroprotective mechanism of this compound.
Caption: Experimental workflow for evaluating CNS delivery of this compound.
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pre-clinical delivery of gene therapy products to the cerebrospinal fluid: challenges and considerations for clinical translation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pre-clinical delivery of gene therapy products to the cerebrospinal fluid: challenges and considerations for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Biodegradable Nanoparticles for Delivery of Therapeutics in CNS Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penetration of the Blood-Brain-Barrier by Peripheral Neuropeptides: New Approaches to Enhancing Transport and Endogenous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penetration of the blood-brain barrier by peripheral neuropeptides: new approaches to enhancing transport and endogenous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of blood-brain barrier penetration and the neuroprotective effect of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 13. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.yanyin.tech [static.yanyin.tech]
- 15. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pacb.com [pacb.com]
- 17. Positive and negative control observations for the in vivo/in vitro rat liver assay for unscheduled DNA synthesis (UDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 20. dovepress.com [dovepress.com]
- 21. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting U-74389G instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-74389G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9(11)-triene-3,20-dione maleate, is a synthetic 21-aminosteroid, or lazaroid. It functions primarily as a potent antioxidant that inhibits iron-dependent lipid peroxidation[1]. Additionally, it exhibits anti-inflammatory properties by acting as a time-dependent and reversible inhibitor of caspase-1, an enzyme crucial for the maturation of pro-inflammatory cytokines like IL-1β and IL-18.
Q2: What are the common research applications of this compound?
A2: this compound is frequently utilized in preclinical research, particularly in models of ischemia-reperfusion injury, where it has shown protective effects in various organs, including the brain, kidney, and liver[1][2]. Its antioxidant and anti-inflammatory properties also make it a valuable tool for studying oxidative stress and inflammation-related disease models[3].
Q3: What is the recommended dosage for in vivo animal studies?
A3: Based on published studies in rodent models of ischemia-reperfusion injury, a common intravenous dosage of this compound is 10 mg/kg body weight[1][4]. However, the optimal dosage may vary depending on the specific animal model and experimental design.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution.
Issue 1: Precipitation or cloudiness observed in the stock solution.
-
Possible Cause 1: Improper Solvent Selection. this compound has specific solubility characteristics.
-
Possible Cause 2: Exceeded Solubility Limit. Attempting to prepare a solution at a concentration higher than its solubility limit will result in precipitation.
-
Possible Cause 3: Improper Storage. Incorrect storage temperature and exposure to moisture can affect the stability of the stock solution.
Issue 2: Loss of biological activity in working solutions.
-
Possible Cause 1: Degradation in Aqueous Media. this compound, like many small molecules, may be susceptible to hydrolysis or degradation in aqueous solutions over time.
-
Solution: Prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
-
Possible Cause 2: pH Instability. The stability of this compound may be pH-dependent.
-
Solution: When diluting the stock solution into aqueous buffers, ensure the final pH of the working solution is within a physiologically relevant and stable range. Perform pilot studies to assess the stability of this compound in your specific experimental buffer if you suspect pH-related degradation.
-
-
Possible Cause 3: Light Exposure. Prolonged exposure to light can degrade photosensitive compounds.
-
Solution: Protect stock and working solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in Ethanol | ~20 mg/mL | [5] |
| Solubility in DMSO | 25 mg/mL | [3] |
| Short-term Storage (Stock Solution) | -20°C (up to 1 month) | [6] |
| Long-term Storage (Stock Solution) | -80°C (up to 6 months) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound maleate salt, 100% ethanol or DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock in DMSO, add 100 µL of DMSO to 1 mg of this compound). c. Vortex briefly to dissolve the powder completely. The resulting solution should be clear and light yellow[5]. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month or -80°C for up to six months[6].
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture Experiments
-
Materials: this compound stock solution, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. c. Gently mix the working solution by pipetting. d. Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Dual mechanism of action of this compound.
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 153190-29-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Adjusting U-74389G administration timing for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 21-aminosteroid antioxidant, U-74389G. The information provided is intended to assist in optimizing experimental design for the best possible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antioxidant classified as a lazaroid. Its primary mechanism involves the inhibition of iron-dependent lipid peroxidation in cell membranes.[1] This action helps to mitigate the cellular damage caused by oxidative stress, particularly in the context of ischemia-reperfusion injury.
Q2: What is the optimal timing for this compound administration in an ischemia-reperfusion model?
A2: The optimal timing for this compound administration can depend on the specific experimental model. However, studies in a rat model of global cerebral ischemia have shown that administration 30 minutes before ischemia, at the time of reperfusion, or 30 minutes after reperfusion all resulted in a significant increase in neuronal survival compared to the control group.[2] Notably, delaying administration to 60 minutes after reperfusion did not show a significant protective effect.[2] Furthermore, in a focal cerebral ischemia model, administration of this compound before the onset of ischemia was found to be more effective than administration before reperfusion.[3]
Q3: What is a typical effective dose of this compound in rodent models?
A3: The effective dose of this compound can vary depending on the animal model and the target organ. In a rat model of global cerebral ischemia, a dose of 5 mg/kg administered intraperitoneally has been shown to be effective.[2] In other studies involving renal ischemia-reperfusion in rats, a dose of 10 mg/kg intravenously has been used.[4][5]
Q4: How does this compound affect signaling pathways related to oxidative stress?
A4: this compound has been shown to modulate the activity of nitric oxide synthase (NOS) isoforms. In a study on lung injury, this compound administration led to a significant reduction in the mRNA levels of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide that can contribute to lipid peroxidation.[6] Concurrently, it increased the mRNA levels of neuronal nitric oxide synthase (nNOS), which can have protective effects.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of therapeutic effect in an ischemia-reperfusion model. | Suboptimal administration timing. | Based on available data, the therapeutic window for this compound appears to be relatively narrow. Consider administering the compound either shortly before the ischemic event or immediately upon reperfusion. Administration 60 minutes or later after reperfusion may not be effective.[2] |
| Variability in experimental results. | Inconsistent dosing or administration route. | Ensure accurate and consistent dosing based on animal weight. The route of administration (e.g., intravenous vs. intraperitoneal) can significantly impact bioavailability and efficacy. Refer to established protocols for your specific model. |
| Difficulty in observing a significant reduction in lipid peroxidation markers. | Timing of tissue collection and analysis. | The peak of lipid peroxidation can be time-dependent. It is advisable to perform a time-course study to determine the optimal time point for assessing markers of oxidative stress after the ischemic insult and treatment. |
Data Presentation
Table 1: Effect of this compound Administration Timing on Neuronal Survival in a Rat Model of Global Cerebral Ischemia
| Treatment Group | Administration Time Relative to Ischemia | Number of Viable Pyramidal Neurons (mean ± SD) |
| Vehicle Control | 30 minutes before occlusion | 18.8 ± 8.7 |
| This compound (5 mg/kg, i.p.) | 30 minutes before occlusion | 44.7 ± 9.5 |
| This compound (5 mg/kg, i.p.) | At the time of reperfusion | 46.4 ± 9.4 |
| This compound (5 mg/kg, i.p.) | 30 minutes after reperfusion | 40.3 ± 6.6* |
| This compound (5 mg/kg, i.p.) | 60 minutes after reperfusion | 10.2 ± 2.5 |
| Sham Control | No ischemia | 131 ± 3.3 |
* P < 0.05 compared with the vehicle control group. Data adapted from a study on transient global cerebral ischemia in adult male Wistar rats.[2]
Experimental Protocols
Key Experiment: Evaluation of this compound Administration Timing in a Rat Model of Global Cerebral Ischemia
1. Animal Model:
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Adult male Wistar rats are used for this protocol.
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Global cerebral ischemia is induced by the four-vessel occlusion method for a duration of 20 minutes.[2]
2. This compound Preparation and Administration:
-
This compound is dissolved in a suitable vehicle.
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A dose of 5 mg/kg is administered via intraperitoneal (i.p.) injection.[2]
-
The administration is repeated three times: the second injection is given 30 minutes after the first, and the third is given 210 minutes after the second.[2]
3. Experimental Groups:
-
Group I (Vehicle Control): Vehicle is administered starting 30 minutes before the ischemic occlusion.[2]
-
Group II (Pre-ischemia): this compound administration begins 30 minutes before occlusion.[2]
-
Group III (At Reperfusion): this compound administration starts at the time of reperfusion.[2]
-
Group IV (30 min Post-Reperfusion): this compound administration is initiated 30 minutes after the start of reperfusion.[2]
-
Group V (60 min Post-Reperfusion): this compound administration commences 60 minutes after reperfusion.[2]
-
Sham Control: Animals undergo the surgical procedure without vessel occlusion.[2]
4. Outcome Assessment:
-
One week following the ischemic event, the animals are euthanized.
-
The brains are processed for histological analysis.
-
The number of viable pyramidal neurons in the hippocampal CA1 subfield is quantified to assess the neuroprotective effect of the treatment.[2]
Visualizations
Caption: this compound Mechanism of Action in Ischemia-Reperfusion.
Caption: Experimental Workflow for this compound Timing Studies.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic time window for the 21-aminosteroid, this compound, in global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential side effects of U-74389G in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects and understanding the physiological effects of U-74389G in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, based on observations from preclinical studies.
Issue 1: Edema or Fluid Retention
Observation: In some animal models, administration of this compound may be associated with increased edema. For instance, in a study on a swine model of pancreas ischemia-reperfusion injury, edema was reported to be more pronounced in the group receiving this compound.
Potential Mitigation Strategies:
-
Dose Adjustment: Evaluate if a lower effective dose of this compound can be used without compromising its therapeutic efficacy. A dose-response study may be necessary to determine the optimal balance.
-
Fluid Balance Monitoring: Closely monitor the fluid balance of the animals throughout the experiment, especially in studies involving ischemia-reperfusion or inflammatory models.
-
Diuretic Co-administration: In cases where edema is a significant concern and does not compromise the study's objectives, the use of a mild diuretic could be considered. However, this should be carefully evaluated for potential interactions with this compound or interference with the experimental model.
-
Histopathological Analysis: Ensure comprehensive histopathological examination of tissues to assess the extent of edema and differentiate it from other tissue damage.
Issue 2: Hematological Alterations
Observation: this compound has been shown to induce changes in hematological parameters in rats.
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Increased Mean Platelet Volume (MPV): Administration of this compound in a rat model of hypoxia-reoxygenation injury resulted in a significant increase in MPV.[1][2]
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Decreased Red Blood Cell Distribution Width (RDW): The same study model demonstrated a significant decrease in RDW levels following this compound administration.[3]
Troubleshooting and Monitoring:
-
Baseline Hematology: Establish baseline hematological profiles for all animals before the administration of this compound.
-
Serial Monitoring: Collect blood samples at multiple time points during the experiment to track the kinetics of MPV and RDW changes.
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Correlation with Coagulation Parameters: Given the potential implications of altered MPV on blood clotting, consider assessing coagulation parameters to understand the functional consequences of this change.
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Data Interpretation: When interpreting data, consider these hematological effects as a known physiological response to this compound in this species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 21-aminosteroid (lazaroid) that acts as a potent antioxidant. Its primary mechanism involves the inhibition of iron-dependent lipid peroxidation, thereby protecting cell membranes from oxidative damage, particularly in the context of ischemia-reperfusion injury.
Q2: Does this compound have immunosuppressive effects like glucocorticoids?
A2: Based on studies with the related 21-aminosteroid tirilazad mesylate, this compound is not expected to have the same immunosuppressive effects as classical glucocorticoids. In 4-week toxicity studies in rats, dogs, and monkeys, tirilazad mesylate did not cause significant changes in peripheral blood lymphocyte counts, thymus or adrenal weights, or lymphocyte proliferation response, in contrast to the marked immunosuppressive effects observed with methylprednisolone.[4]
Q3: What are the known effects of this compound on renal function in animal models?
A3: In a rat model of ischemia-reperfusion injury, this compound administration was shown to significantly decrease creatinine levels, suggesting an improvement in renal function.[5][6] This effect is attributed to its antioxidant properties, which may protect the kidneys from reperfusion-induced oxidative stress.
Q4: Has this compound shown efficacy in all animal models of ischemia-reperfusion injury?
A4: The efficacy of this compound can be model- and species-dependent. While it has shown protective effects in some models, such as improving renal function in rats, other studies have reported a lack of significant therapeutic benefit. For example, at the dosages tested, it was not effective in preventing continued reduction in mucosal volume and surface area in a horse model of small intestinal ischemia and reperfusion injury. Similarly, it did not appear to exert a sizable therapeutic effect in a swine model of pancreatic ischemia-reperfusion injury.
Q5: Are there any known effects of this compound on hormone levels?
A5: One study in a rat model of ischemia-reperfusion reported a non-significant hypertestosteronemic effect following this compound administration.
Quantitative Data Summary
Table 1: Hematological Effects of this compound in a Rat Hypoxia-Reoxygenation Model
| Parameter | Effect of this compound Administration | Percentage Change (Mean ± SEM) | p-value | Reference |
| Mean Platelet Volume (MPV) | Significant Increase | 12.77 ± 3.07% | 0.0001 | [1][2] |
| Red Blood Cell Distribution Width (RDW) | Significant Decrease | 4.96 ± 2.27% | 0.0175 | [3] |
Table 2: Effect of this compound on Creatinine Levels in a Rat Ischemia-Reperfusion Model
| Parameter | Effect of this compound Administration | Percentage Change (Mean ± SEM) | p-value | Reference |
| Predicted Creatinine Levels | Significant Decrease | 21.02 ± 5.06% | 0.0001 | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Hematological Effects in a Rat Hypoxia-Reoxygenation Model
-
Animal Model: 40 rats with a mean weight of 231.875 g.
-
Experimental Groups:
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Group A: Control, 60 minutes of reoxygenation.
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Group B: Control, 120 minutes of reoxygenation.
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Group C: this compound administered, 60 minutes of reoxygenation.
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Group D: this compound administered, 120 minutes of reoxygenation.
-
-
Procedure:
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Induce hypoxia by laparotomic clamping of the inferior aorta above the renal arteries for 45 minutes.
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Remove the clamp to initiate reoxygenation.
-
Administer this compound (10 mg/kg body mass) intravenously at the time of reperfusion for groups C and D.
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Measure MPV and RDW levels at 60 minutes (Groups A and C) and 120 minutes (Groups B and D) of reoxygenation.[1]
-
Protocol 2: Assessment of Renal Function in a Rat Ischemia-Reperfusion Model
-
Animal Model: 40 rats.
-
Experimental Groups:
-
Group A: Control, 60 minutes of reperfusion.
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Group B: Control, 120 minutes of reperfusion.
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Group C: this compound administered, 60 minutes of reperfusion.
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Group D: this compound administered, 120 minutes of reperfusion.
-
-
Procedure:
Visualizations
Caption: Experimental workflow for studying the hematological effects of this compound in a rat hypoxia-reoxygenation model.
Caption: Postulated mechanism of action of this compound in mitigating oxidative stress.
References
- 1. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tirilazad mesylate--effects of the 21-aminosteroid on the lymphoid system of laboratory animals: a comparison with the glucocorticoid methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-74389G in Ischemia-Reperfusion (I/R) Studies
Welcome to the technical support center for U-74389G. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the variable outcomes observed in ischemia-reperfusion (I/R) studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in ischemia-reperfusion injury?
A1: this compound, a 21-aminosteroid (lazaroid), is a potent antioxidant. Its primary mechanism is the inhibition of iron-dependent lipid peroxidation, a key process in cell membrane damage during I/R injury.[1][2][3] It also functions as a free radical scavenger, helping to mitigate oxidative stress.[2][3] By embedding within the cell membrane, it can help stabilize it against the damaging cascade of events initiated by reactive oxygen species.[2]
Q2: Why are the results of this compound studies in I/R models often inconsistent?
A2: The inconsistent outcomes in this compound studies can be attributed to a range of factors that vary between experiments. These include, but are not limited to:
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Timing of Administration: The therapeutic window for this compound appears to be critical. Some studies show greater efficacy when administered before the ischemic event compared to at the time of reperfusion.[4]
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Dosage: The effective dose can vary significantly depending on the animal model and the organ system being studied.[5]
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Animal Model and Organ System: The protective effects of this compound have been observed in some models like cerebral, renal, and liver I/R, but have been shown to be less effective in others, such as pancreatic I/R.[1][4][6][7]
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Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal) impacts the bioavailability and concentration of the drug at the site of injury.[8][5]
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Severity of Ischemic Insult: The duration and severity of the ischemic period can influence the extent of injury and the potential for a therapeutic agent to exert a protective effect.
-
Anesthetic Used: Different anesthetics can have their own neuroprotective or confounding effects, which may interact with the effects of this compound.[9]
Q3: Has this compound or other lazaroids been successful in clinical trials?
A3: While lazaroids like the related compound tirilazad showed significant promise in preclinical (animal) models of stroke and head injury, they have largely failed to demonstrate efficacy in human clinical trials.[3] This discrepancy is often attributed to challenges in achieving therapeutic drug concentrations in the human brain without encountering dose-limiting side effects.[3]
Troubleshooting Guide
Problem 1: I am not observing a neuroprotective effect in my cerebral ischemia model.
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Possible Cause 1: Suboptimal Timing of Administration.
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Troubleshooting Tip: The timing of this compound administration is crucial. Studies have shown that administration before the onset of ischemia may be more effective than administration before reperfusion.[4] In a study on global cerebral ischemia, administration 30 minutes before occlusion, at reperfusion, or 30 minutes after reperfusion showed significant neuroprotection, but this effect was lost when administration was delayed to 60 minutes after reperfusion.[8] Re-evaluate your experimental timeline and consider administering this compound prophylactically.
-
-
Possible Cause 2: Inadequate Dosage.
-
Troubleshooting Tip: The dose required for neuroprotection can be model-specific. For example, a study using a four-vessel occlusion model in rats used a repeated dosing regimen of 5 mg/kg intraperitoneally.[8] In contrast, a traumatic brain injury model found a combination of intravenous (1 mg/kg) and intraperitoneal (3 mg/kg) doses to be most effective.[5] Conduct a dose-response study to determine the optimal dose for your specific model.
-
-
Possible Cause 3: Ischemia Model Variability.
-
Troubleshooting Tip: The method of inducing ischemia (e.g., suture-induced focal ischemia vs. four-vessel occlusion global ischemia) can lead to different injury patterns and therapeutic responses.[4][8] Ensure your model is consistent and well-characterized. The protective effects of this compound may be more pronounced in models where lipid peroxidation is the predominant injury mechanism.
-
Problem 2: My results show high variability between individual animals.
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Possible Cause 1: Inconsistent Drug Delivery.
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Troubleshooting Tip: Due to its lipophilic nature, this compound may not readily cross the blood-brain barrier in uninjured animals.[5] However, the breakdown of the barrier after injury can increase its brain penetrance.[5] Ensure your administration technique (e.g., intravenous or intraperitoneal injection) is consistent and results in reliable systemic exposure. Consider measuring plasma or tissue levels of the drug to confirm delivery.
-
-
Possible Cause 2: Biological Variability in Response.
-
Troubleshooting Tip: Factors such as the age, weight, and even the strain of the animal can influence the response to I/R injury and to the therapeutic agent.[9] Ensure that your experimental groups are well-matched and that you are using a sufficient number of animals to achieve statistical power.
-
Problem 3: this compound is not effective in my non-cerebral I/R model (e.g., pancreas).
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Possible Cause 1: Organ-Specific Pathophysiology.
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Troubleshooting Tip: The pathophysiology of I/R injury can differ between organs. While lipid peroxidation is a common feature, other mechanisms may predominate in certain tissues. For instance, a study on pancreatic I/R in a swine model found that this compound did not provide a significant therapeutic effect, failing to reduce markers like malondialdehyde and TNF-α.[6] In contrast, studies on liver I/R in pigs and renal I/R in rats have shown positive outcomes.[1][7] It's possible that in the pancreas, inflammatory pathways not significantly modulated by this compound play a more dominant role.
-
Quantitative Data Summary
Table 1: Neuroprotection in Rat Cerebral Ischemia Models
| Study Parameter | Reference[8] |
|---|---|
| Animal Model | Male Wistar Rats |
| Ischemia Model | 20 min four-vessel occlusion (Global Cerebral Ischemia) |
| Drug Regimen | 5 mg/kg this compound, IP, repeated 3 times |
| Outcome Measure | Number of viable pyramidal neurons in hippocampal CA1 subfield (1 week post-ischemia) |
| Results | |
| Vehicle (pre-occlusion) | 18.8 ± 8.7 |
| This compound (30 min pre-occlusion) | 44.7 ± 9.5* |
| This compound (at reperfusion) | 46.4 ± 9.4* |
| This compound (30 min post-reperfusion) | 40.3 ± 6.6* |
| This compound (60 min post-reperfusion) | 10.2 ± 2.5 |
| Sham Control | 131 ± 3.3 |
P < 0.05 compared to vehicle group
Table 2: Renal Function in Rat Renal Ischemia-Reperfusion Model
| Study Parameter | Reference[1][10] |
|---|---|
| Animal Model | Female Wistar Albino Rats |
| Ischemia Model | 45 min ischemia (clamping inferior aorta) |
| Drug Regimen | 10 mg/kg this compound, IV, at reperfusion |
| Outcome Measure | Blood Creatinine Levels |
| Results | |
| This compound vs. Control (60 min reperfusion) | Significantly decreased creatinine levels |
| This compound vs. Control (120 min reperfusion) | Significantly decreased creatinine levels |
| Overall Effect | this compound administration significantly decreased predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001) |
Table 3: Outcomes in Swine Pancreatic Ischemia-Reperfusion Model
| Study Parameter | Reference[6] |
|---|---|
| Animal Model | Pigs |
| Ischemia Model | 30 min pancreatic ischemia |
| Drug Regimen | 10 mg/kg this compound, IV, at reperfusion |
| Outcome Measures | Histopathology, Tissue Malondialdehyde (MDA), TNF-α |
| Results | |
| Histopathology | No significant difference in hemorrhage, leukocyte infiltration, or acinar necrosis. Edema was more pronounced in the this compound group. |
| Tissue MDA Levels | No significant difference between groups (P = 0.705) |
| Tissue TNF-α Levels | No significant difference between groups (P = 0.863) |
Detailed Experimental Protocols
Protocol 1: Global Cerebral Ischemia in Rats (adapted from[8])
-
Animal Model: Adult male Wistar rats.
-
Ischemia Induction (Four-Vessel Occlusion):
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Anesthetize the rat.
-
Expose and cauterize both vertebral arteries.
-
On the following day, expose both common carotid arteries.
-
Induce ischemia by occluding both common carotid arteries with aneurysm clips for 20 minutes.
-
Confirm ischemia by observing the loss of the righting reflex.
-
-
Drug Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer 5 mg/kg this compound via intraperitoneal (IP) injection at the desired time point (e.g., 30 minutes before ischemia, at reperfusion, or 30/60 minutes after reperfusion).
-
A repeated dosing schedule may be employed (e.g., a second injection 30 minutes after the first, and a third 210 minutes after the second).
-
-
Reperfusion: Remove the aneurysm clips to allow blood flow to resume.
-
Post-Operative Care: Monitor the animal's recovery. Provide hydration and food as needed.
-
Outcome Assessment:
-
After a survival period (e.g., 7 days), perfuse the animal and prepare brain tissue for histology.
-
Count the number of viable pyramidal neurons in the CA1 subfield of the hippocampus.
-
Protocol 2: Renal Ischemia-Reperfusion in Rats (adapted from[1])
-
Animal Model: Wistar albino rats.
-
Ischemia Induction:
-
Anesthetize the rat.
-
Perform a laparotomy to expose the abdominal aorta.
-
Induce ischemia by clamping the inferior aorta above the renal arteries for 45 minutes.
-
-
Drug Administration:
-
At the onset of reperfusion, administer 10 mg/kg this compound intravenously (IV) via the inferior vena cava.
-
-
Reperfusion:
-
Remove the clamp to allow blood flow to be re-established.
-
Reperfusion is allowed to proceed for a set duration (e.g., 60 or 120 minutes).
-
-
Outcome Assessment:
-
Collect blood samples at the end of the reperfusion period.
-
Measure serum creatinine levels to assess renal function.
-
Visualizations
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on pancreas ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound on liver recovery after acute liver ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic time window for the 21-aminosteroid, this compound, in global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the apparent efficacy and safety of tissue plasminogen activator in thrombotic occlusion models of stroke: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of U-74389G and Tirilazad in Neuroprotection
An objective guide for researchers and drug development professionals on the efficacy of two prominent 21-aminosteroid (lazaroid) compounds, U-74389G and Tirilazad, in mitigating neuronal damage. This document synthesizes available preclinical and clinical data, providing a detailed comparison of their mechanisms, efficacy in various models of neurological injury, and the experimental protocols utilized in their evaluation.
Introduction
This compound and Tirilazad (U-74006F) are members of the lazaroid class of 21-aminosteroids, developed for their potent inhibitory effects on lipid peroxidation, a key pathological process in secondary neuronal injury following insults such as trauma and ischemia.[1][2] These compounds were designed to lack the glucocorticoid and mineralocorticoid activities of traditional steroids, thereby avoiding their associated side effects.[2][3] Tirilazad, the more extensively studied of the two in clinical settings, has been investigated for the treatment of subarachnoid hemorrhage (SAH), traumatic brain injury (TBI), and ischemic stroke.[1][4] this compound, a desmethylated analog of Tirilazad, has been primarily evaluated in preclinical models of neurological injury.[5] A head-to-head comparison has suggested no significant differences in their biochemical or bioactive properties.[5]
Mechanism of Action: Inhibition of Lipid Peroxidation
Both this compound and Tirilazad exert their primary neuroprotective effects by inhibiting iron-dependent lipid peroxidation in cell membranes.[4] This process involves the damaging cascade of free radical attacks on membrane lipids, leading to cellular dysfunction and death. The proposed mechanisms for their antioxidant activity include:
-
Free Radical Scavenging: Directly scavenging lipid peroxyl and hydroxyl radicals.
-
Membrane Stabilization: Inserting into the lipid bilayer, thereby increasing membrane stability and reducing the propagation of lipid peroxidation.
-
Preservation of Endogenous Antioxidants: Helping to maintain levels of antioxidants like Vitamin E.[4]
The shared mechanism of action centers on disrupting the cycle of lipid peroxidation, which is a critical component of secondary injury in a variety of neurological conditions.
Figure 1: Simplified signaling pathway of lazaroid-mediated neuroprotection.
Efficacy Data
Preclinical Studies: this compound
This compound has demonstrated efficacy in various animal models of neurological injury.
| Model | Species | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Rat | Improved mitochondrial function and reduced lipid peroxidation markers (4-HNE and acrolein) following controlled cortical impact injury. | [5] |
| Global Cerebral Ischemia | Rat | Attenuated delayed neuronal death in the hippocampal CA1 subfield when administered before or shortly after the ischemic event. | [6] |
| Focal Cerebral Ischemia | Rat | Reduced malondialdehyde (MDA) concentrations, restored superoxide dismutase (SOD) and glutathione (GSH) activities, and decreased apoptosis. | [7] |
| Spinal Cord Injury | Rat | Facilitated the return of spinal cord function as measured by cortical somatosensory evoked potentials (CSEPs) after compression injury. | [8] |
| Ischemia-Reperfusion Injury | Rat | Significantly decreased serum creatinine levels, indicating improved renal function. | [9] |
Clinical Trials: Tirilazad
Tirilazad has undergone extensive clinical investigation, with mixed results.
| Condition | Study | Key Findings | Reference |
| Aneurysmal Subarachnoid Hemorrhage (SAH) | European/Australian/New Zealand Trial | At a dose of 6 mg/kg/day, Tirilazad reduced mortality and improved the frequency of good recovery on the Glasgow Outcome Scale at 3 months, particularly in men. | |
| Aneurysmal Subarachnoid Hemorrhage (SAH) | North American Trial | No significant improvement in overall outcome, although a reduction in mortality was observed in men with severe neurological grades (IV-V). | |
| Acute Ischemic Stroke | RANTTAS Trial | Did not improve functional outcome at 3 months. | |
| Moderate to Severe Head Injury | International Trial | No overall improvement in outcome was observed. |
Experimental Protocols
This compound in a Rat Model of Traumatic Brain Injury
This protocol describes a controlled cortical impact (CCI) model to evaluate the neuroprotective effects of this compound.
Figure 2: Experimental workflow for this compound evaluation in a rat TBI model.
Methodology:
-
Animal Model: Adult male rats are anesthetized and subjected to a controlled cortical impact injury of a specific severity (e.g., 2.2 mm cortical deformation).[5]
-
Drug Administration: this compound is administered intravenously at specific time points post-injury (e.g., 15 minutes and 2 hours), followed by an intraperitoneal dose (e.g., at 8 hours). A range of doses can be tested (e.g., 0.3 mg/kg IV + 1 mg/kg IP, 1 + 3, 3 + 10, 10 + 30).[5]
-
Outcome Measures:
-
Mitochondrial Function: At a designated time point (e.g., 72 hours post-injury), cortical mitochondria are isolated, and respiratory rates are measured to assess mitochondrial function.[5]
-
Lipid Peroxidation: Levels of lipid peroxidation markers, such as 4-hydroxynonenal (4-HNE) and acrolein, are quantified in mitochondrial preparations.[5]
-
Tirilazad in a Clinical Trial for Aneurysmal Subarachnoid Hemorrhage
This outlines the design of a randomized, double-blind, vehicle-controlled trial for Tirilazad in patients with SAH.
Methodology:
-
Patient Population: Patients with aneurysmal SAH confirmed by angiography are enrolled within a specific timeframe after the hemorrhage (e.g., within 48-72 hours).
-
Randomization and Blinding: Patients are randomly assigned to receive either Tirilazad or a vehicle placebo in a double-blind manner.
-
Drug Administration: Tirilazad is administered intravenously at various doses (e.g., 0.6, 2, or 6 mg/kg per day) for a specified duration (e.g., 10 days). All patients may also receive standard care, such as nimodipine.
-
Outcome Measures:
-
Primary Endpoints: Mortality rate and functional outcome at 3 months, assessed using scales like the Glasgow Outcome Scale (GOS).
-
Secondary Endpoints: Incidence of symptomatic vasospasm and cerebral infarction.
-
Conclusion
This compound and Tirilazad are potent inhibitors of lipid peroxidation with a well-defined mechanism of action. Preclinical studies with this compound have consistently demonstrated neuroprotective effects across various models of acute neurological injury. Clinical trials with Tirilazad, however, have yielded mixed and often disappointing results, failing to show consistent efficacy in improving overall outcomes in large patient populations, although some subgroup analyses have suggested potential benefits, particularly in males with SAH. The discrepancy between the promising preclinical data and the clinical trial outcomes highlights the challenges of translating therapies for complex neurological injuries from animal models to humans. Future research may need to focus on more targeted patient populations and combination therapies to unlock the full therapeutic potential of lazaroids.
References
- 1. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound on pancreas ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic time window for the 21-aminosteroid, this compound, in global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic value of 21-aminosteroid U74389F in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
U-74389G: A Comparative Guide to its In Vitro Antioxidant Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antioxidant effects of U-74389G against other alternatives, supported by experimental data. This compound, a 21-aminosteroid also known as a "lazaroid," is a potent inhibitor of lipid peroxidation.
Quantitative Comparison of Antioxidant Activity
The primary antioxidant mechanism of this compound is the inhibition of lipid peroxidation, a key process in cellular injury. Direct comparisons with common antioxidants in standardized assays are limited in publicly available literature. However, by comparing data from various in vitro studies, we can assess its relative potency.
| Compound | Assay | Key Findings | Reference |
| This compound | LDL Peroxidation | - Increased resistance of LDL to oxidation in a concentration-dependent manner.- Reduced formation of conjugated dienes and TBARS.- Decreased α-tocopherol disappearance by ~47% at 20 µM. | [1] |
| U-74389F * | Lipid Peroxidation in Lens Homogenate | - Inhibited iron-induced lipid peroxidation, reducing biochemical markers to basal levels at 10 µM. | [2] |
| Trolox | Lipid Peroxidation | - IC50 values as low as 8 µM in inhibiting rat hepatic microsomal membrane lipid peroxidation. | [3] |
| Vitamin E | Lipid Peroxyl Radical Scavenging | - Lazaroids (like this compound) have a slower reaction rate with lipid peroxyl radicals compared to α-tocopherol. | |
| Andrographolide | iNOS Activity Inhibition | - Inhibited iNOS activity in LPS/IFN-γ stimulated macrophages with an IC50 value of 17.4±1.1 µM. | [4] |
*U-74389F is a closely related lazaroid, and its data is included to provide further insight into the antioxidant potential of this class of compounds.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Preparation of Lipid Substrate: A suitable lipid source, such as rat liver microsomes or lecithin liposomes, is prepared in a buffer solution.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding an inducing agent, such as a solution of ferrous sulfate (FeSO₄) and ascorbic acid.
-
Incubation: The lipid substrate is incubated with the inducing agent in the presence and absence of various concentrations of the test compound (e.g., this compound) at 37°C for a specified time (e.g., 15-60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
Colorimetric Reaction: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored chromogen.
-
Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the antioxidant). The IC50 value (the concentration of the antioxidant required to inhibit 50% of lipid peroxidation) is then determined.
Inducible Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS, in the presence and absence of the test compound.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for NO production.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for the formation of a purple azo compound.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of around 540 nm.
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from the standard curve, and the percentage inhibition of NO production is calculated.
Signaling Pathways and Experimental Workflows
Mechanism of this compound in Inhibiting Lipid Peroxidation
This compound is a lipophilic molecule that integrates into the cell membrane. Its primary antioxidant action is to interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals.
Caption: this compound interrupts the lipid peroxidation chain reaction.
This compound and Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This compound has been shown to inhibit the activity of iNOS, an enzyme that produces large amounts of nitric oxide (NO), a pro-inflammatory molecule.
Caption: this compound can reduce inflammation by inhibiting iNOS activity.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for common in vitro antioxidant assays like DPPH, ABTS, and FRAP.
Caption: General workflow for in vitro antioxidant capacity assessment.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of pirenoxine and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Neuroprotective Agents U-74389G and NXY-059
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent development, particularly for acute ischemic stroke, two compounds, U-74389G (a lazaroid) and NXY-059 (a nitrone-based free radical scavenger), have been the subject of extensive preclinical and clinical investigation. This guide provides a comprehensive head-to-head comparison of these two agents, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols utilized in their evaluation. While both compounds showed promise in early studies, their clinical trajectories diverged significantly, offering valuable lessons for future neuroprotective drug development.
At a Glance: this compound vs. NXY-059
| Feature | This compound | NXY-059 |
| Drug Class | 21-aminosteroid (Lazaroid) | Nitrone-based free radical trapping agent |
| Primary Mechanism | Inhibition of iron-dependent lipid peroxidation | Spin trapping of free radicals |
| Preclinical Models | Traumatic brain injury, spinal cord injury, ischemia-reperfusion | Acute ischemic stroke (transient and permanent MCAO) |
| Key Preclinical Findings | Reduced lipid peroxidation, improved mitochondrial function, anti-apoptotic effects | Dose-dependent reduction in infarct volume, improved neurological outcome |
| Clinical Development | Limited clinical trial data for stroke | Completed Phase III trials (SAINT I & II) for acute ischemic stroke |
| Clinical Outcome | Not established for stroke | Failed to show efficacy in Phase III trials |
Mechanism of Action: A Tale of Two Antioxidants
This compound and NXY-059 both target oxidative stress, a key contributor to neuronal damage in ischemic stroke, but through distinct mechanisms.
This compound: The Lipid Peroxidation Inhibitor
This compound is a member of the lazaroid family of 21-aminosteroids, which are potent inhibitors of iron-dependent lipid peroxidation.[1][2] During ischemia and reperfusion, the release of iron from cellular stores catalyzes the formation of highly reactive hydroxyl radicals, leading to a destructive chain reaction of lipid peroxidation in cell membranes. This process compromises membrane integrity, leading to cell death. This compound intercalates into the lipid bilayer, where it scavenges lipid peroxyl radicals, thus terminating the chain reaction and preserving membrane structure and function.[3]
NXY-059: The Free Radical Spin Trap
NXY-059 is a nitrone-based compound that acts as a spin trap, a molecule that reacts with and stabilizes highly reactive free radicals.[4][5] In the ischemic brain, there is a burst of free radical production, including superoxide and nitric oxide. NXY-059 traps these free radicals, forming a more stable, less reactive adduct, thereby preventing them from damaging cellular components like proteins, lipids, and nucleic acids.[5]
Preclinical Performance: A Quantitative Comparison
Direct comparative studies between this compound and NXY-059 in the same stroke model are scarce. The following tables summarize key quantitative data from separate preclinical studies.
Table 1: this compound Preclinical Efficacy Data
| Animal Model | Injury Type | Treatment Protocol | Key Findings | Reference |
| Rat | Traumatic Brain Injury (CCI) | 1 mg/kg IV at 15 min & 2h post-injury, 3 mg/kg IP at 8h | Significantly improved mitochondrial respiration; Reduced levels of 4-HNE and acrolein (markers of lipid peroxidation) | [6] |
| Rat | Focal Cerebral Ischemia & Reperfusion | Administration before ischemia or before reperfusion | Reduced MDA concentrations; Partially restored SOD and GSH activities; Reduced number of apoptotic cells | [3] |
| Pig | Thoracoabdominal Aortic Occlusion (Ischemia-Reperfusion) | 3 mg/kg IV (3 doses) | Reduced mRNA levels of pro-inflammatory and pro-oxidative markers (LTB4R2, LTC4S, iNOS) | [2] |
Table 2: NXY-059 Preclinical Efficacy Data
| Animal Model | Ischemia Model | Treatment Protocol | Infarct Volume Reduction | Reference |
| Rat (Wistar) | Permanent MCAO | 30, 50, 70 mg/kg/h infusion for 24h, starting 5 min post-occlusion | 23%, 57%, 81% respectively | [4] |
| Rat (Wistar) | Permanent MCAO | 50 mg/kg/h infusion for 24h, starting at various times post-occlusion | 52% (5 min), 45% (30 min), 50% (60 min), 43% (120 min), 35% (240 min) | [4] |
| Rat (SHR) | Permanent MCAO | 60 mg/kg/h infusion for 24h | Ameliorated cortical infarction | [7] |
| Rat | Transient MCAO (2h) | 1, 10, 30 mg/kg/h infusion for 21.75h, starting 2.25h post-occlusion | Dose-dependent decrease, mean 59% at 10 mg/kg/h | [8] |
| Marmoset | Permanent MCAO | 28 mg/kg IV bolus + 16 mg/kg/h infusion for 48h | >50% reduction in overall brain damage | [9][10] |
Experimental Protocols: A Closer Look at the Methodologies
The following provides a detailed overview of the experimental protocols commonly used in the preclinical evaluation of this compound and NXY-059.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for NXY-059)
This is a widely used model to mimic human ischemic stroke.
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR).[4][7]
-
Anesthesia: Typically, gas anesthesia such as isoflurane is used.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament suture with a rounded tip is introduced into the ECA stump.
-
The suture is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, the suture is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.[4][8]
-
-
Drug Administration: NXY-059 is typically administered intravenously as a bolus followed by a continuous infusion.[4][8]
-
Outcome Measures:
-
Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[4]
-
Controlled Cortical Impact (CCI) Model in Rats (for this compound)
This model is used to induce a focal traumatic brain injury.
-
Animal Model: Male Sprague-Dawley or other rat strains.[6]
-
Anesthesia: Anesthesia is induced, and the animal's head is fixed in a stereotaxic frame.
-
Surgical Procedure:
-
A craniotomy is performed to expose the cerebral cortex.
-
A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed brain tissue.
-
-
Drug Administration: this compound is administered intravenously at specific time points post-injury.[6]
-
Outcome Measures:
-
Mitochondrial Function: Isolation of mitochondria from brain tissue and measurement of respiratory control ratio and ATP synthesis.[6]
-
Biochemical Assays: Measurement of markers of lipid peroxidation (e.g., malondialdehyde, 4-hydroxynonenal) and antioxidant enzyme activity (e.g., superoxide dismutase, glutathione peroxidase).[3]
-
Histology: Immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and neuronal damage.[3]
-
Conclusion: Lessons from Preclinical Promise and Clinical Failure
The development of this compound and NXY-059 provides a stark illustration of the challenges in translating promising preclinical findings into effective clinical therapies for stroke. This compound, with its potent inhibition of lipid peroxidation, demonstrated efficacy in various models of CNS injury. However, its clinical development for stroke was not pursued as extensively as NXY-059.
NXY-059, on the other hand, had a more robust preclinical data package in stroke models, which led to large-scale Phase III clinical trials. Despite the promising animal data, the SAINT I and SAINT II trials ultimately failed to demonstrate a significant clinical benefit in acute ischemic stroke patients.[11] This failure has been attributed to several factors, including the complexity of human stroke pathophysiology, the limitations of animal models in predicting clinical efficacy, and potential issues with drug delivery to the ischemic brain tissue.
For researchers and drug development professionals, the stories of this compound and NXY-059 underscore the importance of rigorous preclinical testing, the need for more predictive animal models, and a deeper understanding of the molecular pathways involved in neuroprotection. While these specific agents did not fulfill their initial promise for stroke treatment, the wealth of data generated from their investigation continues to inform and guide the ongoing search for effective neuroprotective therapies.
References
- 1. Effects of NXY-059 in experimental stroke: an individual animal meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of tirilazad mesylate given after permanent middle cerebral artery occlusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G: A Potent Positive Control for Lipid Peroxidation in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
U-74389G, a 21-aminosteroid or "lazaroid," has emerged as a robust positive control in antioxidant studies, particularly those focused on the inhibition of lipid peroxidation. Its well-documented efficacy in preventing oxidative damage to lipids makes it a valuable tool for researchers investigating the antioxidant potential of novel compounds. This guide provides a comprehensive comparison of this compound with other common antioxidant standards, supported by experimental data and detailed protocols.
Mechanism of Action: A Shield Against Lipid Peroxidation
This compound exerts its potent antioxidant effects primarily by inhibiting lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) that damages cell membranes and other lipid-containing structures. It is known to prevent both iron-dependent and arachidonic acid-induced lipid peroxidation[1]. The lipophilic nature of this compound allows it to localize within cellular membranes, where it can effectively scavenge lipid peroxyl radicals, thereby breaking the chain of lipid peroxidation. This membrane-stabilizing effect further contributes to its protective capabilities.
Comparative Performance in Lipid Peroxidation Inhibition
Direct comparative studies of this compound in standardized antioxidant assays like DPPH, ABTS, and ORAC are limited in publicly available literature. However, its superiority as a lipid peroxidation inhibitor is well-established. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and other common antioxidants in lipid peroxidation assays, primarily the Thiobarbituric Acid Reactive Substances (TBARS) assay. Lower IC50 values indicate greater antioxidant potency.
| Antioxidant | Assay | Model System | IC50 |
| This compound | Lipid Peroxidation (TBARS) | Rat brain homogenate | Not explicitly defined as IC50, but showed significant reduction of MDA |
| Pirenoxine | Lipid Peroxidation (TBARS) | Guinea-pig lens homogenate | Less effective than this compound at the same concentration (10⁻⁵ M) |
| Trolox | Lipid Peroxidation | Rat hepatic microsomal membranes | ~8 µM |
| Vitamin C (Ascorbic Acid) | Lipid Peroxidation (TBARS) | Rat brain homogenate | 30.24 ± 0.35 µg/mL |
| Vitamin C (Ascorbic Acid) | Lipid Peroxidation (TBARS) | Rat testes homogenate | 31.18 ± 0.55 µg/mL |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a reactive aldehyde product of lipid peroxidation.
Materials:
-
Tissue homogenate or other lipid-rich sample
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Phosphate buffered saline (PBS)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Sample Preparation: Homogenize tissue in cold PBS.
-
Precipitation: Add ice-cold 10% TCA to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Reaction: Collect the supernatant and add TBA solution. To prevent the generation of new TBARS during the assay, BHT can be added to the reaction mixture.
-
Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Measurement: After cooling, measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.
Visualizing the Molecular Battleground: Signaling Pathways
To better understand the mechanisms of antioxidant action, the following diagrams illustrate the lipid peroxidation cascade and a key cellular antioxidant defense pathway.
References
A Comparative Analysis of U-74389G and Other 21-Aminosteroids in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the 21-aminosteroid U-74389G and its analogs, focusing on their performance as potent inhibitors of lipid peroxidation and their therapeutic potential in conditions marked by oxidative stress, such as neurological injury. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
Introduction to 21-Aminosteroids (Lazaroids)
The 21-aminosteroids, often referred to as lazaroids, are a class of synthetic steroids developed for their potent antioxidant and neuroprotective properties. Unlike glucocorticoids, they are devoid of hormonal activity, a feature that mitigates the risk of associated side effects. The primary mechanism of action for these compounds is the inhibition of iron-dependent lipid peroxidation, a destructive process implicated in the secondary damage following central nervous system (CNS) injuries, stroke, and other neurodegenerative conditions. By scavenging free radicals and stabilizing cell membranes, 21-aminosteroids help preserve cellular integrity and function.
This compound is a prominent member of this class, alongside other well-studied analogs such as Tirilazad Mesylate (U-74006F) and U-74500A. This guide will delve into a comparative analysis of their efficacy, supported by experimental data.
Mechanism of Action
The core mechanism of 21-aminosteroids revolves around their ability to interrupt the cascade of lipid peroxidation. This process, initiated by reactive oxygen species (ROS), leads to the degradation of lipids within cell membranes, compromising their structure and function.
Key mechanistic aspects include:
-
Inhibition of Iron-Dependent Lipid Peroxidation: Lazaroids are potent inhibitors of lipid peroxidation initiated by iron, a key catalyst in the formation of highly reactive hydroxyl radicals.
-
Free Radical Scavenging: These compounds can directly scavenge lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation.
-
Membrane Stabilization: By incorporating into the lipid bilayer, 21-aminosteroids can alter membrane fluidity and enhance its resistance to oxidative stress.
While sharing this common mechanism, subtle structural differences among the 21-aminosteroids can lead to variations in their potency and ancillary properties. For instance, some studies suggest that U-74500A may also possess iron-chelating capabilities, a property less evident with Tirilazad.
Comparative Performance Data
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative perspective on the efficacy of this compound and other 21-aminosteroids.
Table 1: In Vitro Inhibition of Lipid Peroxidation
| Compound | Assay System | IC50 Value | Reference |
| Tirilazad (U-74006F) | Rat brain homogenate (Iron-dependent) | ~3 µM | [1] |
| U-74500A | Rat brain homogenate (Iron-dependent) | As low as 3 µM | [1] |
| This compound | LDL peroxidation (TBARS assay) | Dose-dependent reduction | [2] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Rat focal cerebral ischemia & reperfusion | N/A | Reduced MDA concentrations and apoptotic cells.[3] | [3] |
| Tirilazad (U-74006F) | Rat permanent focal cerebral ischemia | 1.0 mg/kg | 25.3% reduction in ischemic damage volume.[4] | [4] |
| Tirilazad (U-74006F) | Rat permanent focal cerebral ischemia | 3.0 mg/kg | 32.9% reduction in ischemic damage volume; significant improvement in neurological deficit score.[4] | [4] |
| Tirilazad (U-74006F) | Rat transient focal cerebral ischemia | 10 mg/kg i.p. | 23% reduction in infarct volume in spontaneously hypertensive rats.[5] | [5] |
| U-74500A | Canine orthotopic heart transplantation | 10 mg/kg i.v. | Significantly lower serum creatine kinase MB and lipid peroxide levels.[6] | [6] |
Signaling Pathways
The neuroprotective effects of 21-aminosteroids are mediated not only by direct antioxidant action but also through the modulation of key intracellular signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In the context of neurological injury, its overactivation can lead to the production of pro-inflammatory cytokines and contribute to secondary cell death. Evidence suggests that 21-aminosteroids can inhibit the activation of NF-κB. One study has shown that this compound suppresses the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.[1]
References
- 1. Effect of the 21-aminosteroid on nuclear factor-kappa B activation of Kupffer cells in endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation in rat cerebral cortex during post-ischemic reperfusion: effect of exogenous antioxidants and Ca(++)-antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response analysis of the effect of 21-aminosteroid tirilazad mesylate (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirilazad reduces cortical infarction after transient but not permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G and Ascorbic Acid in Renal Injury: A Comparative Analysis
In the landscape of therapeutic interventions for renal ischemia-reperfusion injury (IRI), a condition marked by cellular damage upon the restoration of blood flow after a period of ischemia, both the aminosteroid lipid peroxidation inhibitor U-74389G and the natural antioxidant ascorbic acid (Vitamin C) have shown promise.[1] This guide provides a comparative analysis of their efficacy, drawing upon experimental data from a rat model of renal IRI.
Experimental Overview
A study was conducted to evaluate the protective roles of this compound and ascorbic acid in a rat model of renal ischemia-reperfusion injury.[1] The experiment involved sixty Wistar rats, which were randomized into six groups.[1] All groups underwent a 30-minute period of renal ischemia. The distinction between the groups lay in the subsequent reperfusion time (60 or 120 minutes) and the administration of either this compound or ascorbic acid.[1] Key biomarkers of oxidative stress and inflammation, namely malondialdehyde (MDA) and tumor necrosis factor-alpha (TNF-α), were measured, alongside histological assessments of renal tissue.[1]
Comparative Efficacy: Quantitative Insights
The therapeutic effects of this compound and ascorbic acid were quantified by measuring the levels of MDA, a marker of lipid peroxidation, and TNF-α, a pro-inflammatory cytokine. The results are summarized in the tables below.
Malondialdehyde (MDA) Levels
| Treatment Group | Reperfusion Time | Mean MDA (μM)[1] |
| Control | 60 min | Data not provided |
| Ascorbic Acid | 60 min | No significant difference |
| This compound | 60 min | No significant difference |
| Control | 120 min | Data not provided |
| Ascorbic Acid | 120 min | Significantly decreased |
| This compound | 120 min | Decreased |
At 60 minutes of reperfusion, no statistically significant difference in MDA levels was observed among the groups.[1]
Tumor Necrosis Factor-α (TNF-α) Levels
| Treatment Group | Reperfusion Time | Mean TNF-α (pg/ml)[1] |
| Control | 60 min | No significant difference |
| Ascorbic Acid | 60 min | No significant difference |
| This compound | 60 min | No significant difference |
| Control | 120 min | Data not provided |
| Ascorbic Acid | 120 min | Significantly lower than this compound |
| This compound | 120 min | Significantly higher than Ascorbic Acid |
At the 120-minute reperfusion mark, the ascorbic acid group showed significantly lower TNF-α levels compared to the this compound group (p=0.049).[2]
Histopathological Findings
Histological examination of the renal tissue revealed that both ascorbic acid and this compound ameliorated the renal damage induced by ischemia-reperfusion.[1] However, the study concluded that ascorbic acid was superior to this compound in repairing renal damage, particularly at the 120-minute reperfusion interval, based on a significant reduction in renal tubular degeneration and necrosis (p<0.01).[1]
Experimental Protocols
Animal Model and Ischemia-Reperfusion Procedure
The study utilized sixty male Wistar rats.[1] Anesthesia was induced prior to a midline laparotomy to expose the renal pedicles. Renal ischemia was induced by clamping the renal pedicles for 30 minutes. Following the ischemic period, the clamps were removed to allow for reperfusion of either 60 or 120 minutes.[1]
Treatment Groups
The sixty rats were divided into six groups of ten animals each:
-
Group A (Control): 30 min ischemia, 60 min reperfusion.[1]
-
Group B (Control): 30 min ischemia, 120 min reperfusion.[1]
-
Group C (Ascorbic Acid): 30 min ischemia, administration of ascorbic acid, 60 min reperfusion.[1]
-
Group D (Ascorbic Acid): 30 min ischemia, administration of ascorbic acid, 120 min reperfusion.[1]
-
Group E (this compound): 30 min ischemia, administration of this compound, 60 min reperfusion.[1]
-
Group F (this compound): 30 min ischemia, administration of this compound, 120 min reperfusion.[1]
The dosage for both this compound and ascorbic acid was 10 mg/kg of body weight.[1]
Biochemical and Histological Analysis
Blood and tissue samples were collected after the designated reperfusion times.[1] Malondialdehyde (MDA) and Tumor Necrosis Factor-α (TNF-α) levels were measured to assess oxidative stress and inflammation, respectively.[1] Kidney tissue samples were subjected to histopathological evaluation to score the degree of tubular degeneration and necrosis.[1]
Visualizing the Processes
To better understand the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
Based on the available experimental data, both this compound and ascorbic acid demonstrate a therapeutic effect in mitigating renal ischemia-reperfusion injury.[1] However, ascorbic acid appears to be superior, particularly after a longer reperfusion period, as evidenced by more significant reductions in markers of inflammation and more pronounced improvements in histological outcomes.[1] These findings suggest that the antioxidant and anti-inflammatory properties of ascorbic acid are highly effective in protecting against the complex pathophysiology of renal IRI.
References
U-74389G (Tirilazad Mesylate): A Cross-Species Comparison of its Efficacy in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
U-74389G, also known as Tirilazad Mesylate, is a potent, non-glucocorticoid 21-aminosteroid (lazaroid) antioxidant designed to inhibit iron-dependent lipid peroxidation and scavenge free radicals.[1][2] Its primary mechanism of action centers on protecting cell membranes from the damaging cascade of reactive oxygen species (ROS) generated during ischemia-reperfusion (I/R) injury.[1] This guide provides a comparative analysis of this compound's effects across various animal species, supported by experimental data and detailed methodologies, to offer a comprehensive overview of its preclinical performance.
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound is a lipophilic molecule that readily incorporates into cell membranes. There, it acts as a powerful antioxidant, breaking the chain reaction of lipid peroxidation. This process is initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage and necrosis. By neutralizing these free radicals, this compound helps to preserve cell membrane integrity and function, which is crucial in the pathophysiology of I/R injury.[1][3]
The signaling pathway below illustrates the central role of lipid peroxidation in I/R injury and the point of intervention for this compound.
Caption: this compound's mechanism of action in I/R injury.
Cross-Species Efficacy of this compound
The therapeutic potential of this compound has been evaluated in a variety of animal models of I/R injury, with outcomes varying by species and the specific organ system studied.
Neuroprotection in Central Nervous System (CNS) Injury
Studies on focal cerebral ischemia have demonstrated neuroprotective effects of this compound in several species.
| Species | Model | Key Findings | Reference |
| Rat | Focal Cerebral Ischemia and Reperfusion | Reduced concentrations of malondialdehyde (MDA), restored superoxide dismutase (SOD) and glutathione (GSH) activities, and significantly reduced the number of apoptotic cells. | [4] |
| Cat | Transient Focal Cerebral Ischemia | Did not ameliorate infarct volume or improve electrophysiological recovery when administered at the onset of ischemia or reperfusion. | [5] |
| Monkey (Cynomolgus) | Focal Ischemia and Reperfusion | Attenuated the development of post-reperfusion brain edema in the putamen and insular cortex. | [6] |
Systemic Ischemia-Reperfusion and Endotoxemia
This compound has also been investigated in models of systemic I/R injury and endotoxemia, with notable differences in outcomes.
| Species | Model | Key Findings | Reference |
| Pig | Thoracoabdominal Aortic Occlusion-induced Lung Injury | Significantly reduced mRNA levels of pro-inflammatory leukotrienes and inducible nitric oxide synthase (iNOS), suggesting a protective effect on lung tissue. | [7] |
| Calf | E. coli Endotoxemia | Suppressed the clinical signs of endotoxemia at lower endotoxin doses; however, was associated with abomasal and ruminal ulceration at higher doses. | [8] |
| Pig (Minipig) | Pseudomonas Sepsis-induced Acute Lung Injury | Attenuated hypoxemia and reduced markers of lung injury but did not affect sepsis-induced hemodynamic changes. | [9] |
Comparison with Alternatives: The Case of Methylprednisolone
In the context of spinal cord injury, this compound has been compared to the glucocorticoid methylprednisolone. While both inhibit lipid peroxidation, methylprednisolone also has potent anti-inflammatory effects mediated by glucocorticoid receptors, which this compound lacks. A large clinical trial in acute spinal cord injury found that tirilazad mesylate was no more effective than methylprednisolone in promoting neurological recovery.[2][3]
A four-week toxicity study in rats, dogs, and monkeys directly compared this compound with methylprednisolone, highlighting a key difference in their safety profiles.
| Species | Compound | Effects on the Lymphoid System | Reference |
| Rat, Dog, Monkey | This compound (Tirilazad Mesylate) | No significant effects on peripheral blood lymphocyte counts, thymus or adrenal weights, or lymphocyte proliferation. Lymphoid tissues were morphologically normal. | [10] |
| Rat, Dog | Methylprednisolone | Increased death rates due to bacterial infections, markedly decreased peripheral blood lymphocyte counts and weights of thymus and adrenal glands, and prominent lymphoid atrophy. | [10] |
Experimental Protocols
Below are the detailed methodologies for some of the key experiments cited in this guide.
Focal Cerebral Ischemia and Reperfusion in Rats
-
Animal Model: Male Sprague-Dawley rats (280-310 g).
-
Ischemia Induction: Right focal cerebral ischemia was induced by the suture method.
-
Treatment Groups:
-
Sham-operative group.
-
Control group (ischemia/reperfusion).
-
This compound administered before ischemia.
-
This compound administered before reperfusion.
-
Vehicle control.
-
-
Outcome Measures: Concentrations of malondialdehyde (MDA), activities of superoxide dismutase (SOD) and glutathione (GSH) in the cortex and striatum were measured. Apoptosis was detected using TUNEL staining.[4]
Transient Focal Cerebral Ischemia in Cats
-
Animal Model: Halothane-anesthetized cats.
-
Ischemia Induction: 90 minutes of left middle cerebral artery and bilateral common carotid artery occlusion, followed by 180 minutes of reperfusion.
-
Treatment Groups:
-
Tirilazad (1.5 mg/kg plus 0.2 mg/kg per hour IV infusion) at the beginning of ischemia.
-
Control group receiving citrate buffer vehicle.
-
-
Outcome Measures: Infarct volume measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining and somatosensory evoked potential.[5]
Thoracoabdominal Aortic Occlusion in Pigs
-
Animal Model: 24 pigs.
-
Ischemia Induction: Thoracoabdominal aortic occlusion for 45 minutes using aortic balloon-catheters under fluoroscopic guidance.
-
Treatment Groups:
-
Sham operation.
-
Placebo control with aortic occlusion.
-
This compound (3 mg/kg) administered at 60 and 30 minutes before occlusion and at 30 minutes during occlusion.
-
-
Outcome Measures: Animals were sacrificed on the 7th postoperative day, and lung specimens were harvested for molecular analysis of mRNA levels of leukotrienes and nitric oxide synthase isoforms via real-time RT-qPCR.[7]
The experimental workflow for a typical preclinical study evaluating this compound is depicted below.
Caption: A generalized workflow for preclinical this compound studies.
Conclusion
The preclinical data on this compound (Tirilazad Mesylate) demonstrate its potent antioxidant effects, primarily through the inhibition of lipid peroxidation. While it has shown promise in reducing cellular damage in various models of ischemia-reperfusion injury, its efficacy is not uniform across all animal species and injury models. Notably, in neuroprotection studies, positive outcomes were observed in rats and monkeys, but not in cats under the specific experimental conditions tested. In systemic I/R injury, this compound showed protective effects in a porcine model of lung injury but was associated with adverse effects in a calf model of endotoxemia at higher endotoxin doses.
When compared to methylprednisolone, this compound offers a more favorable safety profile concerning the lymphoid system, as it lacks glucocorticoid-related immunosuppressive effects. However, in the context of acute spinal cord injury, it did not demonstrate superior efficacy.
These findings underscore the importance of careful consideration of animal models in preclinical research and highlight the species-specific differences in drug response. Further research is warranted to elucidate the factors contributing to these variable outcomes and to identify the clinical scenarios where this compound may offer the most significant therapeutic benefit.
References
- 1. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]
- 2. Tirilazad Mesylate - SCIRE Professional [scireproject.com]
- 3. Validate User [academic.oup.com]
- 4. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirilazad treatment does not decrease early brain injury after transient focal ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tirilazad prevention of reperfusion edema after focal ischemia in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of repeated administration of tirilazad mesylate on healthy and endotoxemic calves: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Tirilazad mesylate--effects of the 21-aminosteroid on the lymphoid system of laboratory animals: a comparison with the glucocorticoid methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G vs. Erythropoietin in Ischemia-Reperfusion Injury: A Comparative Guide
In the field of ischemia-reperfusion (I/R) injury research, therapeutic strategies to mitigate tissue damage following the restoration of blood flow are of paramount importance. Among the various agents investigated, the lazaroid U-74389G and the cytokine erythropoietin (EPO) have emerged as potential protective compounds. This guide provides a detailed comparison of their performance, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Overview of Mechanisms of Action
This compound , a 21-aminosteroid or lazaroid, primarily functions as a potent antioxidant. Its protective effects are attributed to the inhibition of iron-dependent lipid peroxidation in cell membranes, thereby preventing the oxidative damage that is a hallmark of reperfusion injury.[1] this compound is known to protect against I/R injury in various animal models, including heart, liver, and kidney.[1]
Erythropoietin (EPO) , traditionally known for its role in stimulating red blood cell production, has been shown to have significant tissue-protective effects independent of its hematopoietic properties.[2][3] Its mechanism in I/R injury is multifaceted and involves the activation of specific cell-surface receptors, leading to the initiation of intracellular signaling cascades that inhibit apoptosis (programmed cell death), reduce inflammation, and promote cell survival.[2][3]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and erythropoietin are initiated by different cellular events but converge on the common goal of reducing cell death and inflammation associated with ischemia-reperfusion.
A typical experimental workflow to evaluate the efficacy of these compounds in an animal model of ischemia-reperfusion injury is depicted below.
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythropoietin pretreatment suppresses inflammation by activating the PI3K/Akt signaling pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Erythropoietin as an Inhibitor of Tissue Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published U-74389G research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on U-74389G, a 21-aminosteroid antioxidant, with other relevant alternatives. The information is compiled from various independent studies to offer a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
Overview of this compound
This compound, a lazaroid, is a potent inhibitor of iron-dependent lipid peroxidation.[1][2] Its primary mechanism of action involves scavenging lipid peroxyl radicals within cellular membranes, thereby preventing the propagation of oxidative damage that is a key pathological feature in conditions such as ischemia-reperfusion injury and neurotrauma.
Comparative Performance Data
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in various preclinical models. Due to a lack of direct head-to-head trials in the public domain, comparisons with alternatives like Tirilazad Mesylate and Edaravone are based on findings from separate studies in similar models.
Table 1: Effects of this compound on Biochemical Markers in Ischemia-Reperfusion (I/R) and Hypoxia-Reoxygenation (H/R) Injury Models
| Parameter | Animal Model | This compound Effect | Percentage Change | p-value | Reference |
| Creatinine | Rat I/R | Decrease | 21.02% ± 5.06% | p = 0.0001 | [1] |
| Red Blood Cell Distribution Width (RDW) | Rat H/R | Decrease | 4.96% ± 2.27% | p = 0.0175 | [3] |
| Mean Platelet Volume (MPV) | Rat H/R | Increase | 12.77% ± 3.07% | p = 0.0001 | [2][4] |
| Testosterone | Rat I/R | Non-significant increase | 0.111% ± 0.179% | p = 0.5245 | [5] |
Table 2: Indirect Comparison of this compound with Other Antioxidants in Ischemic Injury Models
| Compound | Mechanism of Action | Key Efficacy Findings | Animal Model | Reference |
| This compound | Inhibition of lipid peroxidation | Decreased creatinine in renal I/R; Decreased RDW in H/R. | Rat | [1][3] |
| Tirilazad Mesylate (U-74006F) | Inhibition of lipid peroxidation | Reported neuroprotective effects in experimental stroke models. | Rat, Gerbil | |
| Edaravone | Free radical scavenger | Associated with improved functional outcomes in ischemic stroke patients. | Human (clinical trials) | [6][7][8] |
| Erythropoietin (EPO) | Antioxidant and other cytoprotective effects | Showed a non-significant hypertestosteronemic effect in I/R. | Rat | [5] |
Experimental Protocols
Ischemia-Reperfusion Model in Rats (Renal)
This protocol is based on studies evaluating the effect of this compound on renal function following induced ischemia.
-
Animal Model: Male Wistar rats.
-
Anesthesia: Intraperitoneal administration of ketamine and xylazine.
-
Ischemia Induction: A midline laparotomy is performed, and the aorta is clamped superior to the renal arteries for 45 minutes to induce renal ischemia.[1]
-
Drug Administration: this compound is administered intravenously at a dose of 10 mg/kg at the onset of reperfusion.[1][2]
-
Reperfusion: The aortic clamp is removed to allow for reperfusion for a duration of either 60 or 120 minutes.[1]
-
Endpoint Measurement: Blood samples are collected to measure serum creatinine levels as an indicator of renal function.[1]
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This generalized protocol is for measuring lipid peroxidation, a key indicator of this compound's therapeutic target.
-
Sample Preparation: Tissue samples are homogenized in a suitable buffer (e.g., PBS or Tris buffer) on ice. A small amount of butylated hydroxytoluene (BHT) can be added to prevent ex vivo oxidation.[9] The homogenate is then centrifuged to remove cellular debris.
-
Reaction: The supernatant is reacted with a chromogenic reagent, such as N-methyl-2-phenylindole or thiobarbituric acid (TBA), at an elevated temperature (e.g., 45°C or 95°C).[9][10][11][12]
-
Measurement: The resulting colored product, a stable chromophore, is measured spectrophotometrically at a wavelength of approximately 532 nm or 586 nm.[9][10][11][12]
-
Quantification: The concentration of MDA is calculated using a standard curve generated from a known concentration of an MDA standard, such as 1,1,3,3-tetramethoxypropane.[10][11]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in inhibiting lipid peroxidation.
Caption: Workflow for evaluating this compound in a rat ischemia-reperfusion model.
Logical Relationships
Caption: Logical relationship of this compound's properties and effects.
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antiox.org [antiox.org]
- 6. Edaravone for acute ischemic stroke - Systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling U-74389G
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of U-74389G (Methylated Tirilazad). Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Safety Precautions
This compound is a potent antioxidant compound that requires careful handling. The primary hazards are not fully characterized, but based on available safety data for similar compounds, caution is advised.
Personal Protective Equipment (PPE):
A comprehensive list of required PPE is detailed below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Change gloves frequently and when contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Not generally required for small quantities | Use a certified respirator if aerosols may be generated or if handling large quantities. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move the person to fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Physicochemical and Toxicity Data
Key quantitative data for this compound are summarized below to provide a quick reference for experimental planning.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₀N₆O₂ • C₄H₄O₄ | Cayman Chemical |
| Molecular Weight | 726.9 g/mol | Cayman Chemical |
| Solubility | Soluble in DMSO and Ethanol | Enzo Life Sciences |
| Appearance | Solid | N/A |
Toxicity and Efficacy Data (from preclinical studies):
| Parameter | Value | Species | Study Context |
| Effective Dose | 10 mg/kg (intravenous) | Rat | Ischemia-Reperfusion Injury[1] |
| Effect on Creatinine | Significant decrease of 21.02 ± 5.06% | Rat | Ischemia-Reperfusion Injury[1][2] |
| Effect on RDW | Significant decrease of 4.96% ± 2.27% | Rat | Hypoxia-Reoxygenation Injury[3] |
| Effect on MPV | Significant increase of 12.77 ± 3.07% | Rat | Hypoxia-Reoxygenation Injury |
Experimental Protocols
The following provides a generalized, step-by-step methodology for handling this compound in a laboratory setting.
Workflow for a Typical In Vitro Experiment:
Detailed Steps:
-
Preparation:
-
Ensure all necessary materials and reagents are available.
-
Prepare a clean and decontaminated workspace.
-
-
Donning PPE:
-
Put on a lab coat, safety glasses, and chemical-resistant gloves.
-
-
Weighing and Dissolving:
-
Carefully weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolve the compound in an appropriate solvent (e.g., DMSO, ethanol) to the desired concentration.
-
-
Cell/Tissue Treatment:
-
Add the this compound solution to your experimental system (e.g., cell culture, tissue sample).
-
-
Incubation:
-
Incubate the treated samples under the specified experimental conditions (e.g., time, temperature, CO₂ levels).
-
-
Analysis:
-
Perform the planned experimental analysis (e.g., western blot, PCR, microscopy).
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate disinfectant.
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including gloves, pipette tips, and unused solutions, according to the disposal plan outlined below.
-
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound is a derivative of Tirilazad, which is known to be a potent inhibitor of iron-dependent lipid peroxidation.[4][5] This is a key mechanism in cellular damage, particularly during events like ischemia-reperfusion injury.[4][6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Final Disposal Method |
| Solid Waste (gloves, pipette tips, contaminated labware) | Labeled hazardous waste container | Incineration by a licensed waste disposal vendor. |
| Liquid Waste (unused solutions, cell culture media) | Labeled hazardous liquid waste container | Incineration by a licensed waste disposal vendor. |
| Sharps (needles, scalpels) | Sharps container | Autoclaving followed by disposal as hazardous waste. |
Key Disposal Considerations:
-
Do not dispose of this compound waste down the drain or in regular trash.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical.
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Acute Effect of the Antioxidant Drug this compound on Red Blood Cell Distribution Width Levels During Hypoxia Reoxygenation Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]
- 6. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
